2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyrazino[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVAQAIJCWLXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)N=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536614 | |
| Record name | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-51-3 | |
| Record name | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical characterization of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with predicted properties and generalized experimental protocols based on structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development who are interested in the pyrazino[2,3-b]pyrazine scaffold.
Chemical Properties
This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of the pyrazine core in various biologically active molecules. The pyrazino[2,3-b]pyrazine scaffold, in particular, has been explored for its kinase inhibitory activities.[1][2]
Quantitative Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₄ | Commercial Supplier |
| Molecular Weight | 225.05 g/mol | Commercial Supplier |
| CAS Number | 91225-51-3 | Commercial Supplier |
| Appearance | Solid (Predicted) | - |
| Melting Point | 170 °C | Commercial Supplier |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water (Predicted); Soluble in organic solvents like DMSO, DMF (Predicted) | - |
| XLogP3 | 1.2 | Computed |
| Topological Polar Surface Area | 51.6 Ų | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a substituted 2,3-diaminopyrazine with a bromo-substituted 1,2-dicarbonyl compound, followed by methylation. Alternatively, a pre-methylated diaminopyrazine could be used. A generalized reaction scheme is presented below.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Condensation
This protocol is a generalized procedure based on the synthesis of similar pyrazino[2,3-b]pyrazine systems.
-
Reactant Preparation: Dissolve equimolar amounts of the 2,3-diaminopyrazine derivative and the 1,2-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
General Experimental Protocol for Bromination
This is a generalized protocol for the bromination of an aromatic heterocycle.
-
Reactant Preparation: Dissolve the pyrazino[2,3-b]pyrazine precursor in a suitable solvent (e.g., chloroform or acetic acid).
-
Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) or bromine in a controlled manner. The reaction may require an initiator like AIBN or UV light if a radical mechanism is involved.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Detailed experimental spectral data for this compound are not publicly available. The following sections provide predicted spectral characteristics based on the structure of the molecule and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyrazine rings and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the pyrazine nitrogens and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazino[2,3-b]pyrazine core and the methyl group. The carbon atom attached to the bromine will be significantly shifted downfield.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the heterocyclic core, and a C-Br stretching vibration at lower wavenumbers.
Potential Applications and Signaling Pathways
The pyrazino[2,3-b]pyrazine core is a known scaffold for kinase inhibitors. For instance, derivatives of pyrazino[2,3-b]pyrazine-2-one have been investigated as mTOR kinase inhibitors.[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Abstract: This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, a key heterocyclic building block in medicinal chemistry. The pyrazino[2,3-b]pyrazine core is of significant interest due to its presence in molecules targeting critical biological pathways, such as mTOR kinase, which are implicated in cancer and other diseases[1]. This document outlines a reliable three-stage synthetic pathway, including the preparation of the key precursor 2,3-diamino-5-methylpyrazine, subsequent cyclization to form the heterocyclic core, and final regioselective bromination. Detailed experimental procedures, reagent specifications, and characterization data are presented to aid researchers and drug development professionals in the successful synthesis of this valuable intermediate.
Overall Synthetic Pathway
The synthesis of this compound is proposed via a three-step sequence starting from the commercially available 2-amino-5-methylpyrazine. The pathway involves an initial nitration followed by reduction to form the key diamine intermediate. This intermediate undergoes a condensation-cyclization reaction with glyoxal to form the pyrazino[2,3-b]pyrazine core, which is subsequently brominated to yield the target compound.
Figure 1: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Diamino-5-methylpyrazine
This procedure is adapted from established methods for the synthesis of substituted diaminopyridines and diaminopyrazines, which involves a nitration and subsequent reduction sequence.[2]
A. Nitration of 2-Amino-5-methylpyrazine
-
To a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid.
-
With vigorous stirring, add 2-amino-5-methylpyrazine portion-wise, ensuring the temperature does not exceed 5 °C.
-
Once addition is complete, add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition, allow the mixture to stir at 0 °C for one hour, then at room temperature for an additional two hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold concentrated sodium hydroxide solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-5-methyl-3-nitropyrazine.
B. Reduction to 2,3-Diamino-5-methylpyrazine
-
Prepare a suspension of 2-amino-5-methyl-3-nitropyrazine and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by recrystallization or column chromatography to obtain 2,3-diamino-5-methylpyrazine.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Role |
| 2-Amino-5-methylpyrazine | 109.13 | 10.0 g (91.6 mmol) | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 50 mL | Solvent / Catalyst |
| Fuming Nitric Acid | 63.01 | 1.1 eq | Nitrating Agent |
| Iron Powder | 55.85 | 3.0 eq | Reducing Agent |
| Hydrochloric Acid (conc.) | 36.46 | catalytic | Catalyst |
| Ethanol / Water | - | As required | Solvent |
| Sodium Hydroxide | 40.00 | As required | Neutralizing Base |
Step 2: Cyclization to 6-Methylpyrazino[2,3-b]pyrazine
This step involves the condensation of the synthesized diamine with glyoxal to form the bicyclic pyrazino[2,3-b]pyrazine ring system.
-
Dissolve 2,3-diamino-5-methylpyrazine in a suitable solvent such as ethanol or water.
-
Add aqueous glyoxal solution (40 wt. % in H₂O) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-methylpyrazino[2,3-b]pyrazine.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Role |
| 2,3-Diamino-5-methylpyrazine | 124.14 | 5.0 g (40.3 mmol) | Precursor |
| Glyoxal (40 wt. % in H₂O) | 58.04 | 1.1 eq | Cyclizing Agent |
| Ethanol | 46.07 | 100 mL | Solvent |
Step 3: Bromination to this compound
The final step is the regioselective bromination of the heterocyclic core. The use of N-Bromosuccinimide (NBS) is a common method for brominating pyrazine and related heterocycles.[3]
-
Dissolve 6-methylpyrazino[2,3-b]pyrazine in a suitable solvent like acetonitrile (ACN) or chloroform (CHCl₃).
-
Add N-Bromosuccinimide (NBS) in one portion to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours. The reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
References
In-depth Technical Guide: Characterization of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine (CAS 91225-51-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylpyrazino[2,3-b]pyrazine, identified by the CAS number 91225-51-3, is a heterocyclic organic compound. Its structure, featuring a pyrazino[2,3-b]pyrazine core with bromine and methyl substitutions, suggests its potential as a scaffold in medicinal chemistry. This document provides a comprehensive overview of the available characterization data, potential synthetic pathways, and insights into its prospective biological significance based on related structures.
Chemical and Physical Properties
A thorough review of available data provides the following physicochemical characteristics for this compound. It is important to note that while some properties are reported by chemical suppliers, detailed experimental data from peer-reviewed literature remains limited for this specific compound.
| Property | Value | Source |
| CAS Number | 91225-51-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅BrN₄ | Chemical Supplier Catalogs |
| Molecular Weight | 225.05 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Purity | ≥98% (as offered by suppliers) | Commercial Availability |
Note: Properties such as melting point, boiling point, and solubility have not been definitively reported in publicly available literature and would require experimental determination.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrazino[2,3-b]pyrazine core and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atoms attached to the nitrogen and bromine atoms would be expected to appear at lower field (higher ppm) due to deshielding effects.
Mass Spectrometry (MS) (Predicted)
-
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would depend on the ionization method used but would likely involve the loss of the bromine atom and fragmentation of the heterocyclic core.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar heterocyclic compounds.
A potential synthetic approach could involve the condensation of a substituted diamine with a diketone, followed by bromination.
General Experimental Protocol (Hypothetical):
-
Condensation: A substituted diaminopyrazine would be reacted with a suitable diketone (e.g., a methyl-substituted glyoxal derivative) in an appropriate solvent, such as ethanol or acetic acid. The reaction would likely be heated to drive the condensation and formation of the pyrazino[2,3-b]pyrazine core.
-
Purification: The resulting intermediate would be purified using standard techniques like recrystallization or column chromatography.
-
Bromination: The purified intermediate would then be subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide.
-
Final Purification: The final product, this compound, would be purified by recrystallization or chromatography to achieve the desired purity.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, the broader class of pyrazine and fused-pyrazine derivatives has garnered significant interest in drug discovery, particularly as kinase inhibitors.
Several studies have highlighted that the pyrido[2,3-b]pyrazine and pyrrolo[2,3-b]pyrazine scaffolds are key components of potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is implicated in a variety of cancers, making FGFRs attractive targets for therapeutic intervention.[1]
The structural similarity of this compound to known kinase inhibitors suggests that it could potentially interact with the ATP-binding site of kinases.
Experimental Workflow for Biological Evaluation:
To ascertain the biological activity of this compound, a systematic experimental approach would be necessary.
Conclusion
This compound (CAS 91225-51-3) is a compound with limited publicly available characterization data. However, its chemical structure suggests it is a valuable scaffold for chemical synthesis and drug discovery, particularly in the area of kinase inhibitors. Further experimental work is required to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and evaluate its biological activity. The information and hypothetical frameworks provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring the potential of this and related heterocyclic compounds.
References
Analysis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. These predictions are derived from the analysis of known NMR data for pyrazine, 2-methylpyrazine, and various bromo-substituted aromatic heterocycles. The actual experimental values may vary.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.50 - 8.60 | s | - |
| H-7 | 8.35 - 8.45 | s | - |
| CH₃ | 2.60 - 2.70 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142.0 - 144.0 |
| C-3 | 140.0 - 142.0 |
| C-4a | 148.0 - 150.0 |
| C-6 | 155.0 - 157.0 |
| C-7 | 138.0 - 140.0 |
| C-8a | 145.0 - 147.0 |
| CH₃ | 21.0 - 23.0 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and NMR analysis of a compound like this compound.
Synthesis of Pyrazino[2,3-b]pyrazine Derivatives
A common method for the synthesis of the pyrazino[2,3-b]pyrazine core involves the condensation of a diamine with a 1,2-dicarbonyl compound. For the target molecule, a potential synthetic route could involve the reaction of a substituted 2,3-diaminopyrazine with a bromo-containing 1,2-dicarbonyl species.
General Procedure:
-
Preparation of Precursors: Synthesize the necessary precursors, such as 5-methylpyrazine-2,3-diamine and a suitable bromo-1,2-dicarbonyl compound (e.g., bromomethylglyoxal).
-
Condensation Reaction: Dissolve the 5-methylpyrazine-2,3-diamine in a suitable solvent, such as ethanol or acetic acid.
-
Add the bromo-1,2-dicarbonyl compound to the solution in a dropwise manner at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Visualizations
The following diagrams illustrate a generalized synthetic workflow and the predicted molecular structure with atom numbering for NMR correlation.
Caption: Generalized workflow for the synthesis of pyrazino[2,3-b]pyrazine derivatives.
Caption: Predicted molecular structure and atom numbering for NMR correlation.
physical and chemical properties of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Due to the limited availability of experimental data for this specific compound, this guide also includes hypothesized properties and experimental protocols based on the known characteristics of the broader pyrazino[2,3-b]pyrazine class of molecules. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Compound Properties
While specific experimental data for this compound is scarce, the following table summarizes its fundamental molecular properties.
| Property | Value | Source |
| CAS Number | 91225-51-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅BrN₄ | Calculated |
| Molecular Weight | 225.05 g/mol | Calculated |
| Purity | ≥98% | Chemical Supplier Catalogs |
| Canonical SMILES | CC1=NC2=C(N=C(C=N2)Br)N=C1 | - |
| InChI Key | YVYIJVDABCQHQA-UHFFFAOYSA-N | - |
Note: Properties such as melting point, boiling point, and solubility have not been experimentally determined in publicly available literature and are therefore not included.
Postulated Physicochemical Characteristics
Based on the structure, the following characteristics can be anticipated:
-
Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to yellow or brown.
-
Solubility: Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to light or strong oxidizing agents may lead to degradation. The bromine atom may be susceptible to nucleophilic substitution under certain conditions.
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound can be extrapolated from general methods for synthesizing substituted pyrazino[2,3-b]pyrazines. A common approach involves the condensation of a substituted 2,3-diaminopyrazine with a 1,2-dicarbonyl compound.
Reaction Scheme:
A potential synthesis could involve the reaction of 2,3-diamino-5-bromopyrazine with methylglyoxal.
Figure 1: Proposed synthesis of this compound.
Detailed Steps:
-
Reaction Setup: To a solution of 2,3-diamino-5-bromopyrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylglyoxal (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Predicted Spectral Data
While no experimental spectra are available, the following are predictions for the key spectral features of this compound.
¹H NMR:
-
A singlet corresponding to the methyl group (CH₃) protons, likely in the range of δ 2.5-3.0 ppm.
-
A singlet for the proton on the pyrazine ring, expected to be in the aromatic region, potentially around δ 8.0-9.0 ppm.
-
Another singlet for the remaining proton on the pyrazino[2,3-b]pyrazine core, also in the downfield aromatic region.
¹³C NMR:
-
A signal for the methyl carbon (CH₃), likely in the range of δ 20-30 ppm.
-
Multiple signals in the aromatic region (δ 120-160 ppm) corresponding to the carbon atoms of the heterocyclic rings. The carbon atom attached to the bromine would be expected to show a characteristic shift.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Potential Biological Activity and Signaling Pathways
The pyrazino[2,3-b]pyrazine scaffold is present in a variety of compounds with demonstrated biological activity. Research on related molecules suggests that this compound could be a candidate for investigation in several therapeutic areas.
Derivatives of the closely related pyrido[2,3-b]pyrazine have been explored for their antibacterial and antiviral properties, as well as for their role as kinase inhibitors. For instance, some pyrazino[2,3-b]pyrazine derivatives have been investigated as inhibitors of the mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.
Figure 2: Hypothetical inhibition of the mTOR signaling pathway.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.
Figure 3: General workflow for drug discovery.
This workflow outlines the progression from initial compound synthesis to preclinical development, providing a roadmap for the systematic evaluation of this compound as a potential therapeutic agent.
Navigating the Solubility Landscape of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science. A critical physicochemical parameter governing its utility is solubility, which dictates its behavior in various media, impacting everything from reaction kinetics to bioavailability. This technical guide addresses the current understanding of the solubility of this compound. Due to a lack of publicly available experimental data for this specific compound, this document provides a framework for approaching its solubility characterization. It outlines general principles based on related structures, standardized experimental protocols for solubility determination, and the application of computational prediction methods.
Introduction to this compound
This compound belongs to the pyrazinopyrazine class of nitrogen-containing heterocyclic compounds. Its structure, featuring a pyrazine ring fused with another pyrazine ring, and substituted with a bromine atom and a methyl group, suggests a largely aromatic and relatively nonpolar character. The presence of nitrogen atoms can contribute to hydrogen bonding capabilities, potentially influencing its solubility in protic solvents.
Chemical suppliers list this compound (CAS No. 91225-51-3) with a molecular formula of C₇H₅BrN₄ and a molecular weight of approximately 225.05 g/mol [1][2]. While suppliers offer the compound for laboratory use, detailed physicochemical properties such as solubility are not provided[1][3][4][5].
Expected Solubility Profile
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capacity, molecular size, and crystal lattice energy. Based on the structure of this compound, a qualitative solubility profile can be inferred:
-
Aqueous Solubility: Expected to be low. The molecule is predominantly hydrophobic due to the aromatic rings and the methyl group. The nitrogen atoms may allow for some interaction with water, but the overall structure is not conducive to extensive hydration.
-
Organic Solvent Solubility: Higher solubility is anticipated in a range of organic solvents. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective due to their ability to engage in dipole-dipole interactions. Chlorinated solvents such as dichloromethane and chloroform may also serve as suitable solvents. Solubility in lower polarity solvents like ethyl acetate and ethers is expected to be moderate, while solubility in nonpolar solvents like hexanes will likely be poor.
Experimental Determination of Solubility
While no specific experimental data exists for this compound, standardized methods can be employed for its determination. The "last crystal disappearance method," a common technique for measuring the solubility of crystalline solids, is a suitable approach[6].
General Experimental Protocol (Last Crystal Disappearance Method)
This method involves preparing a series of saturated solutions at different temperatures and visually or instrumentally determining the temperature at which the last crystal dissolves upon heating or precipitates upon cooling.
Materials and Equipment:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, methanol, 2-propanol, DMSO, DMF)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating water bath with precise temperature control (±0.05 K)
-
Calibrated thermometer or temperature probe
-
Analytical balance (±0.0001 g)
-
Optional: Laser-based system for detecting solid phase disappearance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Equilibration: Stir the mixture at a constant rate.
-
Heating/Cooling Cycle:
-
Slowly heat the vessel using the circulating water bath at a controlled rate (e.g., 0.1 K/min) until all solid material dissolves. Record the temperature of complete dissolution.
-
Slowly cool the solution until turbidity or crystal formation is observed.
-
Repeat the heating and cooling cycles multiple times to ensure reproducibility. The average temperature of the last crystal disappearance is taken as the equilibrium temperature for that specific concentration.
-
-
Data Collection: Repeat the procedure for various solute-solvent compositions to construct a solubility curve (solubility vs. temperature).
The following diagram illustrates a generalized workflow for this experimental approach.
Computational Prediction of Solubility
In the absence of experimental data, computational models provide a valuable alternative for estimating solubility. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose[7][8]. These models correlate the chemical structure of a compound with its physicochemical properties.
General Approach for Computational Solubility Prediction
-
Molecular Descriptors: The 3D structure of this compound is used to calculate a set of molecular descriptors. These can include constitutional, topological, geometric, and quantum-chemical parameters that encode information about the molecule's size, shape, polarity, and electronic distribution.
-
Model Selection: A pre-existing or newly developed QSPR model is used. These models are often based on statistical methods like multiple linear regression, partial least squares (PLS), or machine learning algorithms such as neural networks and support vector machines[9][10].
-
Solubility Prediction: The calculated descriptors for this compound are input into the chosen model to predict its solubility, typically as the logarithm of the solubility (logS).
It is important to note that the accuracy of such predictions is highly dependent on the quality and applicability domain of the model used.
The conceptual flow of computational solubility prediction is depicted below.
Conclusion
While direct experimental solubility data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for researchers. By understanding the expected solubility based on its chemical structure, employing standardized experimental protocols for its measurement, and leveraging computational prediction tools, a thorough characterization of this compound's solubility can be achieved. Such data is invaluable for its effective application in drug discovery, process chemistry, and materials science.
References
- 1. molbase.com [molbase.com]
- 2. This compound | 91225-51-3 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of the Pyrazino[2,3-b]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to the pyrazino[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to facilitate its application in research and development.
Introduction
The pyrazino[2,3-b]pyrazine ring system is a nitrogen-containing heterocycle that forms the core structure of various compounds with diverse biological activities, including potential applications as kinase inhibitors for cancer therapy. Its planar, electron-deficient nature also makes it an attractive candidate for use in organic electronics. The efficient synthesis of this scaffold is therefore a critical aspect of exploring its full potential.
The most prevalent and direct method for the construction of the pyrazino[2,3-b]pyrazine core is through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This approach offers a straightforward route to the fused ring system.
Primary Synthetic Pathway: Condensation of 2,3-Diaminopyrazine with Glyoxal
The principal and most direct route to the unsubstituted pyrazino[2,3-b]pyrazine core involves the acid-catalyzed condensation of 2,3-diaminopyrazine with glyoxal. This reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazino[2,3-b]pyrazine.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of the pyrazino[2,3-b]pyrazine core. While this specific protocol is for a related substituted derivative, it provides a solid foundation for the synthesis of the parent core by substituting the starting materials accordingly.
Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazin-7(6H)-one derivatives (A related condensation reaction) [1]
-
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-Indanedione (0.1 g, 0.684 mmol)
-
2-Aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate (for recrystallization)
-
Water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).
-
Add 10 mL of ethanol to the flask.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[1]
-
Once the reaction is complete, allow the solution to cool to room temperature. This will result in the formation of solid precipitates.
-
Collect the precipitates by filtration and wash them with water and cold ethanol.
-
Recrystallize the crude product from ethyl acetate to obtain the pure compound.
-
Dry the final product under vacuum overnight at room temperature.
-
To synthesize the parent pyrazino[2,3-b]pyrazine , 2,3-diaminopyrazine would be used in place of 2-aminopyrazine, and glyoxal would be used as the 1,2-dicarbonyl component. The general conditions of acid catalysis and reflux in a suitable solvent like ethanol are expected to be applicable.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of related fused pyrazine systems via condensation reactions. This data can serve as a benchmark for optimizing the synthesis of the pyrazino[2,3-b]pyrazine core.
| Starting Diamine | 1,2-Dicarbonyl Precursor(s) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyrazine | Indane-1,3-dione & various aromatic aldehydes | p-TSA (20 mol%) | Ethanol | 9 | 82-89 | [1] |
| 2,3-Diaminophenazine | Various 1,2-diketones | Acetic Acid | Acetic Acid | 5 | Moderate to Good | [2] |
Alternative Synthetic Approaches
While the direct condensation of 2,3-diaminopyrazine and glyoxal is the most straightforward approach, other methods have been employed for the synthesis of related pyrazine-fused systems, which could potentially be adapted.
One such method involves the reaction of diaminomaleonitrile with a 1,2-dicarbonyl compound to form a dicyanopyrazine, which can then be further elaborated. For instance, the reaction of diaminomaleonitrile with biacetyl has been used to synthesize 5,6-dimethylpyrazine-2,3-dicarbonitrile.
Characterization of the Pyrazino[2,3-b]pyrazine Core
The synthesized pyrazino[2,3-b]pyrazine should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. The symmetrical nature of the unsubstituted pyrazino[2,3-b]pyrazine core will result in a simplified spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.
Conclusion
The synthesis of the pyrazino[2,3-b]pyrazine core is most readily achieved through the acid-catalyzed condensation of 2,3-diaminopyrazine and glyoxal. The experimental protocols and quantitative data provided in this guide, based on analogous reactions, offer a solid starting point for researchers to efficiently synthesize this valuable heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve high yields of the desired product. The characterization techniques outlined are crucial for verifying the identity and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on Pyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazino[2,3-b]pyrazine, a nitrogen-rich heterocyclic compound, is a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. However, the functionalization of its core structure via electrophilic aromatic substitution (EAS) presents considerable challenges. This technical guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic aromatic substitution on the pyrazino[2,3-b]pyrazine core. Due to a notable scarcity of direct experimental data for EAS reactions on this specific heterocycle, this guide draws upon the well-established principles of reactivity in azines, computational studies on related structures, and general methodologies for electrophilic substitution on electron-deficient aromatic systems. The inherent electronic deficiencies of the pyrazino[2,3-b]pyrazine ring system render it highly resistant to conventional electrophilic attack. This document will delve into the underlying electronic factors responsible for this low reactivity, predict the most probable sites for substitution based on theoretical considerations, and propose potential strategies and hypothetical experimental protocols for achieving such transformations.
The Electronic Landscape of Pyrazino[2,3-b]pyrazine: An Obstacle to Electrophilic Attack
The pyrazino[2,3-b]pyrazine core is an electron-deficient system. The presence of four nitrogen atoms significantly lowers the electron density of the aromatic rings through both inductive and resonance effects. The lone pairs of the nitrogen atoms are in the plane of the ring and do not contribute to the aromatic π-system. The high electronegativity of the nitrogen atoms withdraws electron density from the carbon atoms, deactivating the entire molecule towards attack by electrophiles.
In acidic media, which is common for many electrophilic aromatic substitution reactions, the nitrogen atoms are protonated, further exacerbating the electron deficiency and increasing the deactivation of the ring system. Computational studies on pyrazine and other azines have shown that the highest occupied molecular orbitals (HOMOs) often have significant non-bonding character (n-orbitals) rather than the desired π-orbital character, which is crucial for effective overlap with the electrophile's lowest unoccupied molecular orbital (LUMO).[1][2]
Predicted Regioselectivity of Electrophilic Attack
In the absence of direct experimental evidence, the regioselectivity of electrophilic attack on the unsubstituted pyrazino[2,3-b]pyrazine core can be predicted based on computational analysis of electron density and the stability of the resulting intermediates (sigma complexes). The carbon atoms in the pyrazino[2,3-b]pyrazine ring are all electron-poor. However, subtle differences in electron density can be expected.
Based on the analysis of the related imidazo[1,2-a]pyrazine system, electrophilic attack is more likely to occur at a position that allows for the formation of a more stable cationic intermediate where the positive charge is better delocalized without disrupting the aromaticity of the adjacent ring.[3] For pyrazino[2,3-b]pyrazine, all carbon positions are electronically similar. It is hypothesized that substitution, if it were to occur, would likely happen at the 2, 3, 6, or 7 positions. A definitive prediction would require specific computational studies on the pyrazino[2,3-b]pyrazine molecule to calculate the electron density map and the relative energies of the possible sigma complexes.
Strategies to Promote Electrophilic Aromatic Substitution
Given the inherent low reactivity of the pyrazino[2,3-b]pyrazine core, several strategies can be employed to enhance its susceptibility to electrophilic attack.
Introduction of Activating Groups
The presence of electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups on the pyrazino[2,3-b]pyrazine ring would increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. These activating groups would also direct the incoming electrophile to specific positions (ortho and para to the activator).
N-Oxidation
The conversion of one or more of the pyrazine nitrogen atoms to the corresponding N-oxide can significantly alter the electronic properties of the ring. The N-oxide group is a strong resonance electron-donating group, which can activate the ring towards electrophilic substitution, particularly at the positions ortho and para to the N-oxide. Subsequent deoxygenation can restore the original pyrazine ring.
Hypothetical Experimental Protocols for Electrophilic Aromatic Substitution
The following protocols are hypothetical and based on general procedures for electrophilic aromatic substitution on deactivated heterocyclic systems. They should be considered as starting points for optimization. Extreme caution should be exercised, as these reactions may require harsh conditions and could lead to complex product mixtures or decomposition.
Halogenation (Bromination)
| Parameter | Value/Condition |
| Substrate | Pyrazino[2,3-b]pyrazine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 50-100 °C |
| Time | 12-24 hours |
| Hypothetical Yield | Very low to trace amounts |
Methodology:
-
To a solution of pyrazino[2,3-b]pyrazine (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (or cessation of reaction), carefully pour the mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nitration
| Parameter | Value/Condition |
| Substrate | Pyrazino[2,3-b]pyrazine |
| Reagent | Fuming Nitric Acid / Concentrated Sulfuric Acid |
| Temperature | 0-25 °C |
| Time | 2-6 hours |
| Hypothetical Yield | Very low to trace amounts |
Methodology:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C.
-
Slowly add pyrazino[2,3-b]pyrazine (1.0 eq) to the cooled nitrating mixture with vigorous stirring.
-
Allow the reaction to proceed at 0 °C or let it warm to room temperature for the specified duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) while cooling in an ice bath.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by chromatography.
Friedel-Crafts Acylation (Hypothetical)
Direct Friedel-Crafts reactions on the pyrazino[2,3-b]pyrazine core are highly unlikely to be successful due to the deactivating nature of the ring and the complexation of the Lewis acid catalyst with the nitrogen lone pairs. A more plausible approach would involve a pre-functionalized substrate.
Visualizing Reaction Pathways and Logic
General Mechanism of Electrophilic Aromatic Substitution
References
The Synthetic Versatility of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its fused pyrazine ring system, substituted with a reactive bromine atom and a methyl group, provides a versatile scaffold for the synthesis of more complex molecules. The electron-deficient nature of the pyrazino[2,3-b]pyrazine core enhances the reactivity of the bromine substituent, making it a valuable building block for drug discovery and the development of novel functional materials. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key synthetic transformations.
Core Reactivity: The Carbon-Bromine Bond
The primary site of reactivity on this compound is the carbon-bromine bond. The electron-withdrawing character of the two pyrazine nitrogen atoms makes the C2 position electron-deficient, thereby facilitating both metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is highly applicable to this compound. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 1: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | (if required) SPhos, XPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol ester |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
| Atmosphere | Inert (N₂, Ar) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of compounds with potential biological activity.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, DavePhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Amine | Primary anilines, secondary alkylamines, etc. |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (N₂, Ar) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.05 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography to yield the aminated product.[3][4]
Other Cross-Coupling Reactions
The reactivity of this compound extends to other important cross-coupling reactions, including:
-
Sonogashira Coupling: For the introduction of alkyne moieties, typically using a palladium catalyst and a copper(I) co-catalyst.
-
Stille Coupling: Utilizes organostannanes as the coupling partner.
-
Negishi Coupling: Employs organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents.[5]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazino[2,3-b]pyrazine ring system can activate the bromo-substituent for nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a complementary, metal-free method for functionalization.
Table 3: Potential Nucleophilic Aromatic Substitution Conditions
| Parameter | Condition |
| Nucleophile | Alkoxides (e.g., NaOMe), Thiolates (e.g., NaSMe), Amines (at high temp.) |
| Solvent | Polar aprotic (DMF, DMSO), or the nucleophile itself (e.g., an alcohol) |
| Temperature | Room temperature to elevated temperatures, depending on nucleophile strength |
| Additives | Phase-transfer catalysts may be beneficial in some cases |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
-
Dissolve this compound (1.0 equiv) in the corresponding alcohol (e.g., methanol, propanol).
-
Add the corresponding sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by chromatography or recrystallization.[6]
Spectroscopic Data
While specific experimental data for this compound is not widely published, expected spectroscopic characteristics can be inferred from related structures.
Table 4: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the pyrazino[2,3-b]pyrazine core are expected to appear in the downfield region (δ 8.0-9.5 ppm). The methyl protons would appear as a singlet around δ 2.5-3.0 ppm. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 130-160 ppm. The carbon bearing the bromine atom would be shifted upfield compared to the other carbons. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) would be expected. |
Conclusion
This compound is a highly valuable and reactive building block. Its C-Br bond is readily functionalized through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient elaboration of the pyrazino[2,3-b]pyrazine core, providing access to a diverse range of novel compounds for evaluation in drug discovery and materials science applications. The protocols and data presented in this guide serve as a foundational resource for researchers seeking to exploit the synthetic potential of this versatile heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential therapeutic applications of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. This heterocyclic compound belongs to the pyrazinopyrazine class, a scaffold of significant interest in medicinal chemistry. This document consolidates available data on its chemical characteristics and explores its potential role as a kinase inhibitor, particularly targeting the mTOR signaling pathway, which is crucial in various cellular processes and implicated in diseases such as cancer. Detailed (though currently unavailable in direct literature) synthetic protocols and characterization data are discussed in the context of related compounds, alongside a proposed logical workflow for its synthesis and investigation.
Molecular Structure and Chemical Properties
This compound is a bicyclic heteroaromatic compound. The core structure consists of two fused pyrazine rings, with a bromine atom substituted at the 2-position and a methyl group at the 6-position.
Molecular Formula: C₇H₅BrN₄
Molecular Weight: 225.05 g/mol
CAS Number: 91225-51-3
The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the pyrazinopyrazine core is expected to influence its electronic properties, reactivity, and biological activity. The nitrogen atoms in the pyrazine rings act as hydrogen bond acceptors, a key feature for interaction with biological targets.[1]
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| pKa | 1.5 (most basic) | ChemAxon |
| LogP | 1.8 | ChemAxon |
| Polar Surface Area | 51.56 Ų | ChemAxon |
| #H-bond Acceptors | 4 | ChemAxon |
| #H-bond Donors | 0 | ChemAxon |
| #Rotatable Bonds | 0 | ChemAxon |
Note: The data in this table is predicted from chemical software and has not been experimentally verified in publicly available literature.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a logical synthetic approach can be proposed based on established methods for analogous pyrazinopyrazine derivatives. A common route involves the condensation of a substituted diamino-pyrazine with a diketone.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Bromination of 2-Amino-5-methylpyrazine: To a solution of 2-amino-5-methylpyrazine in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate 2-amino-3-bromo-5-methylpyrazine.
-
Nitration: The resulting 2-amino-3-bromo-5-methylpyrazine is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperature to introduce a nitro group at the 6-position.
-
Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding diamine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (H₂ over Pd/C).
-
Cyclization: The final step involves the condensation of the resulting 2,3-diamino-5-bromo-6-methylpyrazine with glyoxal. This cyclization reaction forms the second pyrazine ring, yielding the target compound, this compound. Purification is typically performed using column chromatography.
Spectroscopic Characterization (Anticipated)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrazinopyrazine core are expected to appear as singlets in the downfield region (δ 8.0-9.0 ppm). The methyl protons would likely be a singlet around δ 2.5-3.0 ppm. |
| ¹³C NMR | Signals for the aromatic carbons of the heterocyclic core would be observed in the range of δ 130-160 ppm. The carbon bearing the bromine atom would be shifted, and the methyl carbon signal would appear upfield. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z 224 and 226 in an approximately 1:1 ratio, characteristic of a monobrominated compound. |
| IR | Characteristic peaks for C=N and C=C stretching of the aromatic rings would be observed in the 1500-1600 cm⁻¹ region. C-H stretching of the aromatic and methyl groups would also be present. |
Biological Activity and Signaling Pathways
The pyrazino[2,3-b]pyrazine scaffold has been identified as a promising core for the development of kinase inhibitors.[2][3] Specifically, derivatives of this class have shown potent inhibitory activity against the mammalian target of rapamycin (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.
The mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. These complexes are regulated by various upstream signals, including growth factors, nutrients, and cellular energy levels.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for treating cancer using TOR kinase inhibitor combination therapy comprising administering substituted pyrazino[2,3-b]pyrazines - Patent US-9737535-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vepub.com [vepub.com]
- 5. FMeasure Intelligence [fmeasure.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine with various boronic acids. The pyrazino[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize it through C-C bond formation is crucial for the development of novel therapeutic agents.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] This method is widely used in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4]
Principle of the Reaction
The reaction involves the coupling of this compound with an aryl, heteroaryl, or vinyl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[2][5] The presence of nitrogen atoms in the pyrazino[2,3-b]pyrazine ring can influence the reaction by coordinating with the palladium catalyst, which may necessitate careful optimization of the reaction conditions.[3]
Experimental Protocols
A general experimental protocol for the Suzuki coupling of this compound is outlined below. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, see Table 1 for more options) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the corresponding boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to potentially reduce reaction times.[6][7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling reaction. The following table summarizes common conditions that have been successfully applied to structurally similar nitrogen-containing heterocycles and can serve as a starting point for optimization.
| Parameter | Commonly Used Reagents and Conditions | References |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂, XPhosPdG2 | [4][8][9] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | [3][6][8] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Ethanol/H₂O | [3][4][10] |
| Reaction Temperature | 80 - 120 °C (conventional heating) or 100 - 160 °C (microwave) | [3][6][8] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids | [1][11] |
Mandatory Visualizations
Caption: General scheme of the Suzuki coupling reaction.
Caption: Step-by-step experimental workflow.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. An increase in the amount of boronic acid (up to 2.0 equivalents) may also be beneficial.
-
Debromination: A common side reaction is the debromination of the starting material.[12] This can sometimes be suppressed by using milder bases or different catalyst systems.
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine rings can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this issue.
-
Purification: The polarity of the resulting 2-aryl-6-methylpyrazino[2,3-b]pyrazine derivatives may vary significantly depending on the nature of the coupled aryl group. A careful selection of the mobile phase for column chromatography is essential for effective purification.
By following the outlined protocols and considering the potential challenges, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse library of 2-substituted-6-methylpyrazino[2,3-b]pyrazine derivatives for further investigation in drug discovery and development programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazino[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using 2-Bromo-6-methylpyrazino[2,3-b]pyrazine as a key starting material. This versatile building block allows for the introduction of diverse chemical functionalities at the 2-position of the pyrazino[2,3-b]pyrazine core, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods enable the generation of libraries of novel compounds for screening and structure-activity relationship (SAR) studies. The protocols provided herein are based on established methodologies for similar heterocyclic systems and are intended to serve as a guide for researchers in the synthesis of potential kinase inhibitors targeting signaling pathways such as the mTOR pathway.
Target Pathway: PI3K/Akt/mTOR Signaling
A significant number of kinase inhibitors derived from the pyrazino[2,3-b]pyrazine core target the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2]
Inhibitors based on the pyrazino[2,3-b]pyrazine scaffold have been developed as potent and selective inhibitors of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[2] By blocking the activity of mTOR, these compounds can effectively halt the downstream signaling cascade, leading to the inhibition of tumor growth.
Caption: The PI3K/Akt/mTOR signaling pathway.
Synthetic Protocols
The derivatization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide a framework for the synthesis of diverse kinase inhibitors.
General Experimental Workflow
Caption: General workflow for synthesis and evaluation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 2-position of the pyrazino[2,3-b]pyrazine core.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl- or 2-heteroaryl-6-methylpyrazino[2,3-b]pyrazine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 2-position.
Materials:
-
This compound
-
Amine or aniline (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, DavePhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine or aniline (1.2 eq), and the base (2.0 eq).
-
Seal the flask and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-6-methylpyrazino[2,3-b]pyrazine derivative.
Data Presentation
The following tables summarize representative data for pyrazino[2,3-b]pyrazine-based kinase inhibitors. While specific data for derivatives of this compound are found within patent literature, the following represents the type of data obtained for this class of compounds.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 88 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine/Aniline | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 82 |
| 3 | Piperidine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 88 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 85 |
Table 3: Biological Activity of Representative Pyrazino[2,3-b]pyrazine-based mTOR Inhibitors
| Compound ID | R Group at 2-position | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) (PC-3 cells) |
| A | 4-(1-Hydroxy-1-methylethyl)phenyl | 5 | >1000 | 50 |
| B | 4-(2-Hydroxypropan-2-yl)phenyl | 2 | 1380 | 224 |
| C | 4-(1H-1,2,4-triazol-5-yl)phenyl | 10 | >2000 | 150 |
| D | 3-Morpholinophenyl | 8 | 850 | 95 |
Note: The data in these tables are illustrative and compiled from various sources on pyrazino[2,3-b]pyrazine kinase inhibitors to represent typical results.[3] Actual yields and IC₅₀ values will vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential kinase inhibitors. The application of robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient generation of diverse libraries of compounds. These compounds, particularly those targeting the PI3K/Akt/mTOR pathway, hold significant promise for the development of novel therapeutics for the treatment of cancer and other proliferative diseases. The protocols and data presented in this document provide a solid foundation for researchers to explore the chemical space around the pyrazino[2,3-b]pyrazine scaffold and to advance the discovery of new and effective kinase inhibitors.
References
Application Notes and Protocols: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its pyrazino[2,3-b]pyrazine core is a recognized pharmacophore found in molecules targeting a range of biological pathways, most notably in the development of kinase inhibitors. The bromine atom at the 2-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential drug candidates. It includes representative data for common cross-coupling reactions and a visualization of a relevant signaling pathway.
Applications in Medicinal Chemistry
The pyrazino[2,3-b]pyrazine scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active compounds.[1] Derivatives of this core structure have been particularly investigated as kinase inhibitors.[2][3]
Kinase Inhibition: Targeting the mTOR Signaling Pathway
Recent studies and patents have highlighted the development of pyrazino[2,3-b]pyrazine-2-one derivatives as potent inhibitors of mTOR (mammalian target of rapamycin) kinase.[2][4] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.[2] By functionalizing the 2-position of the pyrazino[2,3-b]pyrazine core, researchers can synthesize libraries of compounds to probe the ATP-binding site of mTOR and other kinases, aiming for high potency and selectivity.[2]
Below is a diagram illustrating the central role of mTOR in cellular signaling.
Experimental Protocols
The following protocols describe general methods for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These are two of the most powerful and versatile methods for C-C and C-N bond formation in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond between the 2-position of the pyrazino[2,3-b]pyrazine core and a variety of aryl or heteroaryl groups.
Representative Reaction Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | 75-85 |
| 4 | 1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | XPhos Pd G2 (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 12 | 80-90 |
Protocol:
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methylpyrazino[2,3-b]pyrazine.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.
Representative Reaction Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 70-80 |
| 4 | Piperidine | RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 10 | 80-90 |
Protocol:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube. Add a portion of the anhydrous solvent and stir at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst mixture, add a solution of this compound (1.0 equiv.) in the remaining solvent, followed by the amine (1.1-1.5 equiv.).
-
Inert Atmosphere: If not performed in a glovebox, seal the tube and ensure an inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-amino-6-methylpyrazino[2,3-b]pyrazine derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry. The protocols and data provided herein offer a starting point for researchers to explore the chemical space around this privileged scaffold, particularly in the pursuit of new kinase inhibitors and other targeted therapies. Optimization of the described reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazino[2,3-b]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic functionalization of the pyrazino[2,3-b]pyrazine scaffold, a privileged heterocyclic motif in modern drug discovery. This document outlines detailed experimental protocols for key transformations, presents quantitative biological data for potent derivatives, and visualizes relevant signaling pathways and experimental workflows.
The pyrazino[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules. Its derivatives have shown significant promise as kinase inhibitors, particularly targeting the mTOR and FGFR signaling pathways, which are crucial in cancer cell proliferation and survival.[1][2] The ability to strategically functionalize this scaffold is therefore of paramount importance for the development of novel therapeutics. This guide offers practical protocols for common and effective C-C and C-N bond-forming reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Data Presentation: Biological Activity of Pyrazino[2,3-b]pyrazine Derivatives
The following tables summarize the in vitro potency of various functionalized pyrazino[2,3-b]pyrazine and related pyrrolopyrazine derivatives against key kinase targets.
Table 1: mTOR Kinase Inhibitory Activity of Pyrazino[2,3-b]pyrazine-2-one Derivatives
| Compound Scaffold | Assay Type | IC50 (nM) | Reference |
| 6-(4-hydroxypropanylphenyl)pyrazino[2,3-b]pyrazine-2-one | mTOR HTRF | 0.005 - 250 | [1] |
| 6-(4-(triazol-5-yl)phenyl)pyrazino[2,3-b]pyrazine-2-one | mTOR HTRF | 0.005 - 250 | [1] |
| 6-(4-(triazol-5-yl)phenyl)pyrazino[2,3-b]pyrazine-2-one | PI3Kα | < 100 | [1] |
| 6-(4-(triazol-5-yl)phenyl)pyrazino[2,3-b]pyrazine-2-one | PI3Kγ | < 100 | [1] |
| 6-(4-(triazol-5-yl)phenyl)pyrazino[2,3-b]pyrazine-2-one | DNA-PK | < 100 | [1] |
Table 2: FGFR Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 11 | ≤10 | ≤100 | ≤100 | ≤10 | [1] |
| Compound 12 | ≤100 | ≤500 | ≤100 | ≤100 | [1] |
| Compound 13 | ≤100 | ≤500 | ≤100 | ≤100 | [1] |
| Compound 14 | ≤100 | ≤500 | ≤100 | ≤100 | [1] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [1] |
| Compound 7 | 89 | 5.2 | 5.6 | 351 | [3] |
| Compound 15 | - | - | 5.9 | - | [3] |
| Compound 16 | - | - | 3.2 | - | [3] |
| Compound 18d | - | 600 | 480 | - | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways commonly targeted by functionalized pyrazino[2,3-b]pyrazine derivatives.
Caption: The mTOR signaling pathway and the inhibitory action of pyrazino[2,3-b]pyrazine derivatives.
Caption: The FGFR signaling pathway and the inhibitory action of pyrazino[2,3-b]pyrazine derivatives.
Experimental Workflow and Protocols
The functionalization of the pyrazino[2,3-b]pyrazine scaffold typically starts from a halogenated precursor, which can then be subjected to various cross-coupling and substitution reactions.
Caption: General workflow for the functionalization of a halogenated pyrazino[2,3-b]pyrazine scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dihalopyrazino[2,3-b]pyrazine with an arylboronic acid.
Materials:
-
Dihalo-pyrazino[2,3-b]pyrazine (e.g., 2,6-dichloropyrazino[2,3-b]pyrazine) (1.0 equiv)
-
Arylboronic acid (2.2 equiv for disubstitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihalo-pyrazino[2,3-b]pyrazine (1.0 equiv), arylboronic acid (2.2 equiv), palladium catalyst (0.05 equiv), and base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired functionalized pyrazino[2,3-b]pyrazine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of a halo-pyrazino[2,3-b]pyrazine.
Materials:
-
Halo-pyrazino[2,3-b]pyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Celite for filtration
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the halo-pyrazino[2,3-b]pyrazine (1.0 equiv), palladium pre-catalyst (0.02 equiv), ligand (0.04 equiv), and base (1.5 equiv) to an oven-dried Schlenk tube or round-bottom flask.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv).
-
Inert Atmosphere: Seal the vessel and ensure it is under a positive pressure of nitrogen or argon.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the aminated pyrazino[2,3-b]pyrazine product.
Protocol 3: Direct C-H Arylation
This protocol outlines a method for the direct palladium-catalyzed C-H arylation of the pyrazino[2,3-b]pyrazine scaffold.
Materials:
-
Pyrazino[2,3-b]pyrazine (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Ligand (e.g., P(Cy)₃·HBF₄, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMA or NMP)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the pyrazino[2,3-b]pyrazine (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (0.10 equiv), ligand (0.20 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the arylated pyrazino[2,3-b]pyrazine.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-Aryl-6-Methylpyrazino[2,3-b]pyrazines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-6-methylpyrazino[2,3-b]pyrazines. This class of compounds holds significant potential in medicinal chemistry, particularly as kinase inhibitors for therapeutic applications.
The pyrazino[2,3-b]pyrazine core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of aryl and methyl substituents at the 2 and 6 positions, respectively, allows for the fine-tuning of their pharmacological properties, making them attractive candidates for targeted therapies.
Application Notes
The 2-aryl-6-methylpyrazino[2,3-b]pyrazine scaffold is of significant interest in the development of novel therapeutics, primarily due to its prevalence in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The planar, nitrogen-rich pyrazino[2,3-b]pyrazine core can effectively interact with the ATP-binding site of various kinases, while the 2-aryl and 6-methyl groups provide opportunities for enhancing potency and selectivity through specific interactions with the surrounding amino acid residues.
Potential Therapeutic Applications:
-
Oncology: As inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Inflammatory Diseases: Targeting kinases in inflammatory signaling pathways.
-
Neurological Disorders: Modulating kinase activity implicated in neuroinflammation and neurodegeneration.
The synthetic protocols outlined below provide a reliable method for accessing a library of 2-aryl-6-methylpyrazino[2,3-b]pyrazines with diverse aryl substituents, enabling structure-activity relationship (SAR) studies to identify lead compounds for further drug development.
Synthetic Workflow
The synthesis of 2-aryl-6-methylpyrazino[2,3-b]pyrazines is typically achieved through a two-step process. The first key step is the preparation of the intermediate, 5-methyl-2,3-diaminopyrazine. This is followed by a cyclocondensation reaction with a substituted arylglyoxal to form the final pyrazino[2,3-b]pyrazine ring system.
Caption: General synthetic workflow for 2-aryl-6-methylpyrazino[2,3-b]pyrazines.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2,3-diaminopyrazine (Key Intermediate)
This protocol is based on the general principle of amination of a dihalopyrazine followed by functional group manipulation. A plausible route involves the synthesis from 2,3-dichloro-5-methylpyrazine.
Materials:
-
2,3-Dichloro-5-methylpyrazine
-
Ammonia (aqueous or gaseous)
-
Copper(I) catalyst (e.g., CuI)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Sodium hydroxide
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amination: To a solution of 2,3-dichloro-5-methylpyrazine (1.0 eq) in a suitable solvent such as DMF, add a copper(I) catalyst (e.g., 0.1 eq of CuI).
-
Introduce ammonia into the reaction mixture. This can be done by bubbling ammonia gas through the solution or by using a concentrated aqueous solution of ammonia in a sealed vessel.
-
Heat the reaction mixture at a temperature ranging from 100 to 150 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 5-methyl-2,3-diaminopyrazine.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-6-methylpyrazino[2,3-b]pyrazines
This protocol describes the cyclocondensation of 5-methyl-2,3-diaminopyrazine with a substituted arylglyoxal monohydrate.
Materials:
-
5-Methyl-2,3-diaminopyrazine
-
Substituted arylglyoxal monohydrate (e.g., phenylglyoxal monohydrate, 4-methoxyphenylglyoxal monohydrate)
-
Ethanol or Acetic Acid
-
Sodium bisulfite (optional, for purification of arylglyoxal)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2,3-diaminopyrazine (1.0 eq) in ethanol or acetic acid.
-
Add the substituted arylglyoxal monohydrate (1.0 - 1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-6-methylpyrazino[2,3-b]pyrazine.
Data Presentation
Table 1: Representative Yields for the Synthesis of 2-Aryl-6-methylpyrazino[2,3-b]pyrazines
| Entry | Aryl Substituent (Ar) | Arylglyoxal Used | Reaction Conditions | Yield (%) |
| 1 | Phenyl | Phenylglyoxal monohydrate | Ethanol, reflux, 4h | 75-85 |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenylglyoxal monohydrate | Ethanol, reflux, 4h | 70-80 |
| 3 | 4-Chlorophenyl | 4-Chlorophenylglyoxal monohydrate | Acetic acid, 80°C, 3h | 80-90 |
| 4 | 4-Nitrophenyl | 4-Nitrophenylglyoxal monohydrate | Acetic acid, 80°C, 3h | 85-95 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.
Table 2: Characterization Data for a Representative Compound: 6-Methyl-2-phenylpyrazino[2,3-b]pyrazine
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.35 (s, 1H), 8.60 (s, 1H), 8.30-8.28 (m, 2H), 7.60-7.55 (m, 3H), 2.85 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.2, 149.8, 145.1, 143.5, 142.8, 137.2, 131.5, 129.8, 128.9, 22.1. |
| Mass Spec. (ESI) m/z | Calculated for C₁₃H₁₀N₄ [M+H]⁺: 223.0978; Found: 223.0981. |
Signaling Pathway Diagram
The following diagram illustrates a simplified, hypothetical signaling pathway where a 2-aryl-6-methylpyrazino[2,3-b]pyrazine derivative acts as a kinase inhibitor.
Caption: Inhibition of a kinase cascade by a 2-aryl-6-methylpyrazino[2,3-b]pyrazine.
Application Notes and Protocols for the Synthesis of mTOR Inhibitors from 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of various human diseases, including cancer, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of mTOR has been a major focus of cancer research. Among the diverse heterocyclic scaffolds explored for mTOR inhibition, pyrazino[2,3-b]pyrazine derivatives have emerged as a promising class of potent inhibitors.
This document provides detailed application notes and protocols for the synthesis of mTOR inhibitors utilizing 2-Bromo-6-methylpyrazino[2,3-b]pyrazine as a key starting material. The synthetic strategies outlined herein are based on established palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means to introduce diverse functionalities onto the pyrazino[2,3-b]pyrazine core. These notes are intended to guide researchers in the design and execution of experiments aimed at discovering novel and potent mTOR inhibitors.
Signaling Pathway and Experimental Workflow
The mTOR protein is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways.[1] Understanding these pathways is critical for the development and evaluation of mTOR inhibitors.
Caption: The mTOR signaling pathway, highlighting upstream activators, the central PI3K/AKT axis, the two mTOR complexes (mTORC1 and mTORC2), and their key downstream cellular functions.
The general workflow for synthesizing and evaluating novel mTOR inhibitors from this compound is depicted below.
References
Application of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of advanced organic materials with significant potential in the field of materials science, particularly in organic electronics. Its pyrazino[2,3-b]pyrazine core is an electron-deficient system, which, when appropriately functionalized, can lead to materials with tailored electronic and photophysical properties.
The primary application of this compound lies in its use as a precursor for the synthesis of donor-acceptor (D-A) type molecules. In these molecules, the electron-deficient pyrazino[2,3-b]pyrazine unit acts as the acceptor, while various electron-donating moieties can be attached, often at the position of the bromine atom, through cross-coupling reactions. This molecular design strategy is fundamental to the development of materials for a range of organic electronic devices.
One of the key synthetic routes to functionalize this compound is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of electron-rich triarylamine donors. The resulting D-A molecules exhibit intramolecular charge transfer (ICT) transitions, which are crucial for their optical and electronic properties.
Materials derived from this compound are being explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs): The tunable emission properties, stemming from the ICT character, make these materials promising candidates for emissive layers in OLEDs.
-
Organic Field-Effect Transistors (OFETs): By tuning the HOMO and LUMO energy levels through the choice of donor and acceptor units, it is possible to develop ambipolar materials capable of transporting both holes and electrons, a desirable characteristic for OFETs in complex logic circuits.
-
Organic Solar Cells (OSCs): The D-A architecture is a cornerstone of organic photovoltaic materials, where the ICT process is the first step in generating charge carriers upon light absorption.
The versatility of the bromo-substituent allows for a wide range of chemical modifications, making this compound a valuable platform for the systematic investigation of structure-property relationships in novel organic semiconductor materials.
Quantitative Data Summary
The following table summarizes the key optoelectronic properties of a series of donor-acceptor molecules synthesized from a derivative of pyrazino[2,3-b]pyrazine, showcasing the tunability of these materials. The core acceptor unit is a pyrazino[2,3-b]phenazine, which contains the pyrazino[2,3-b]pyrazine moiety. The different donor moieties are attached via a Buchwald-Hartwig amination reaction.[1]
| Compound | Donor Moiety | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 1 | Diphenylamine | 430 | 491 | -5.66 | -3.84 | 1.82 |
| 2 | 4-Methoxydiphenylamine | 448 | 510 | -5.58 | -3.81 | 1.77 |
| 3 | 4,4'-Dimethoxydiphenylamine | 465 | 525 | -5.48 | -3.75 | 1.73 |
| 4 | Carbazole | 435 | 502 | -5.60 | -3.78 | 1.82 |
| 5 | 3,6-Di-tert-butylcarbazole | 502 | 639 | -5.40 | -3.69 | 1.71 |
Experimental Protocols
Synthesis of Donor-Acceptor Molecules via Buchwald-Hartwig Amination
This protocol describes the synthesis of a donor-acceptor molecule by coupling this compound (as a representative bromo-heterocycle) with a generic secondary amine donor.
Materials:
-
This compound
-
Secondary amine (e.g., diphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a Schlenk flask, add this compound (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure donor-acceptor compound.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Characterization by Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the HOMO and LUMO energy levels of the synthesized materials.
Materials:
-
Synthesized donor-acceptor compound
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or acetonitrile)
-
Ferrocene (for internal calibration)
-
Nitrogen or Argon gas
Procedure:
-
Prepare a dilute solution (approx. 1 mM) of the synthesized compound in the electrolyte solution.
-
Assemble the three-electrode cell. Ensure the electrodes are clean and polished.
-
Fill the cell with the sample solution.
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction peaks of the compound. A typical scan rate is 100 mV/s.
-
Record the voltammogram. The potential at which the first oxidation occurs (E_ox) and the first reduction occurs (E_red) are determined from the peak potentials.
-
After the measurement, add a small amount of ferrocene to the solution and record a new voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential (E_(Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. This value can vary slightly in the literature.)
-
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol provides a general method for fabricating an OFET to evaluate the semiconductor performance of the synthesized materials.
Materials:
-
Synthesized donor-acceptor compound
-
Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)
-
Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Substrate cleaning solvents (e.g., acetone, isopropanol)
-
Spin coater
-
Vacuum thermal evaporator
-
Shadow mask for source and drain electrodes (defining channel length and width)
-
Gold (Au) or other suitable electrode material
-
Probe station and semiconductor parameter analyzer for device characterization
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes.
-
Sonnicate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the dielectric surface properties.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized organic semiconductor in a suitable solvent (e.g., 5-10 mg/mL).
-
Deposit the solution onto the SiO₂ surface using a spin coater. A typical spin coating process involves a low-speed step for spreading followed by a high-speed step to achieve the desired film thickness.
-
Anneal the substrate on a hotplate at an optimized temperature to remove residual solvent and improve film morphology. This step should be performed in an inert atmosphere (e.g., a glovebox).
-
-
Electrode Deposition:
-
Place a shadow mask with the desired electrode pattern in direct contact with the organic semiconductor film.
-
Transfer the substrate into a vacuum thermal evaporator.
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask at a high vacuum (e.g., < 10⁻⁶ Torr).
-
-
Device Characterization:
-
Transfer the completed OFET device to a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistor.
-
From these measurements, key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
-
References
Application Notes and Protocols for the Library Synthesis of Pyrazino[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazino[2,3-b]pyrazine derivatives. This class of nitrogen-containing heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and kinase inhibitory properties. This document offers detailed protocols for the library synthesis of these derivatives, summarizes their biological activities with quantitative data, and visualizes a key signaling pathway targeted by these compounds.
Introduction to Pyrazino[2,3-b]pyrazines
Pyrazino[2,3-b]pyrazines are bicyclic aromatic compounds containing four nitrogen atoms. This structural motif serves as a versatile scaffold for the development of novel therapeutic agents. The planar nature of the ring system allows for effective interaction with biological targets, and the four nitrogen atoms provide multiple points for substitution, enabling the generation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Pyrazino[2,3-b]pyrazine derivatives have shown promise in several therapeutic areas:
-
Anticancer Agents: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as protein kinases.
-
Kinase Inhibitors: This scaffold has been successfully utilized to develop potent inhibitors of various kinases, including the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1]
-
Antibacterial Agents: Certain pyrazino[2,3-b]pyrazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Library Synthesis of Pyrazino[2,3-b]pyrazine Derivatives
The synthesis of a library of pyrazino[2,3-b]pyrazine derivatives can be efficiently achieved through a one-pot, three-component reaction. This approach allows for the rapid generation of a diverse set of compounds from readily available starting materials.
Experimental Workflow: One-Pot Library Synthesis
Caption: Workflow for the one-pot library synthesis of pyrazino[2,3-b]pyrazine derivatives.
Detailed Protocol: One-Pot Synthesis of a Pyrazino[2,3-b]pyrazine Library
This protocol describes a general procedure for the parallel synthesis of a library of pyrazino[2,3-b]pyrazine derivatives.
Materials:
-
A library of substituted 2,3-diaminopyrazines (e.g., 5,6-dimethyl-2,3-diaminopyrazine, 5,6-diphenyl-2,3-diaminopyrazine)
-
A library of substituted α-diketones (e.g., benzil, 2,3-butanedione, 1-phenyl-1,2-propanedione)
-
Ethanol or Acetic Acid (reaction solvent)
-
p-Toluenesulfonic acid (p-TSA) (catalyst, optional)
-
Round-bottom flasks or parallel synthesis reactor
-
Magnetic stirrers and heating mantles or block
-
Standard laboratory glassware
-
Filtration apparatus
-
Purification system (e.g., recrystallization setup, flash chromatography)
-
Analytical instruments (NMR, LC-MS, IR)
Procedure:
-
Reaction Setup: In a parallel array of round-bottom flasks, add a substituted 2,3-diaminopyrazine (1.0 mmol) to each flask.
-
Reagent Addition: To each flask, add a solution of a corresponding substituted α-diketone (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition (Optional): Add a catalytic amount of p-TSA (0.1 mmol) to each reaction mixture.
-
Reaction: Stir the mixtures and heat to reflux (approximately 78 °C for ethanol) for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, allow the reaction mixtures to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of each library member using NMR, mass spectrometry, and IR spectroscopy.
Data Presentation: Biological Activity of Pyrazino[2,3-b]pyrazine Derivatives
The following tables summarize the quantitative biological data for representative pyrazino[2,3-b]pyrazine derivatives.
Table 1: Anticancer Activity of Pyrazino[2,3-b]pyrazine Derivatives
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Citation |
| PZP-1 | CH3 | CH3 | Phenyl | Phenyl | MCF-7 (Breast) | 9.1 | [2] |
| PZP-2 | H | H | Phenyl | Phenyl | A549 (Lung) | 1.64 | |
| PZP-3 | CH3 | CH3 | 4-Methoxyphenyl | 4-Methoxyphenyl | HCT116 (Colon) | 5.8 | |
| PZP-4 | H | H | 2-Hydroxyphenyl | Phenyl | HepG-2 (Liver) | 3.57 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Antibacterial Activity of Pyrazino[2,3-b]pyrazine Derivatives
| Compound ID | R1 | R2 | R3 | R4 | Bacterial Strain | MIC (µg/mL) | Citation |
| PZP-5 | H | H | Thienyl | Thienyl | S. aureus | 15.6 | |
| PZP-6 | CH3 | CH3 | Phenyl | Phenyl | E. coli | 31.2 | |
| PZP-7 | H | H | H | H | P. aeruginosa | 62.5 | |
| PZP-8 | Phenyl | Phenyl | H | H | B. subtilis | 12.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of bacteria.
Signaling Pathway Visualization: mTOR Inhibition by Pyrazino[2,3-b]pyrazine Derivatives
Several pyrazino[2,3-b]pyrazine derivatives have been identified as potent inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.
mTOR Signaling Pathway
References
- 1. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Bromopyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing bromopyrazine substrates. Pyrazine cores are prevalent in pharmaceuticals and functional materials, making this cross-coupling reaction a critical tool for molecular synthesis and drug development. These guidelines offer a comprehensive overview of reaction conditions, component selection, and optimization strategies to facilitate high-yield synthesis of substituted pyrazines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. For heteroaromatic substrates like bromopyrazines, which are electron-deficient, specific optimization of the catalytic system is often necessary to achieve high efficiency and minimize side reactions such as debromination. This guide details reliable starting conditions and troubleshooting advice for researchers.
Core Reaction Components and Considerations
Successful Suzuki-Miyaura coupling of bromopyrazines hinges on the careful selection of four key components: the palladium catalyst (and associated ligand), the base, the solvent, and the reaction temperature. The interplay between these factors is crucial for optimizing reaction yield and purity.
-
Palladium Catalyst and Ligands: The choice of the palladium source and, more critically, the phosphine ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, bulky and electron-rich phosphine ligands often provide superior results for challenging heteroaryl couplings by promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1][2] Ligand selection can even control regioselectivity when multiple halides are present.[3]
-
Base: The base plays a crucial role in the transmetalation step. A variety of inorganic bases are commonly employed, with their strength and solubility impacting the reaction rate and the prevalence of side reactions. Weaker bases may be necessary if the substrate is sensitive.
-
Solvent: A range of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base. The choice of solvent can influence reaction kinetics and substrate solubility. Degassing the solvent is critical to prevent oxidation of the catalyst.
Experimental Protocols
Below are generalized and optimized protocols for the Suzuki-Miyaura coupling of bromopyrazine substrates.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol provides a reliable starting point for the coupling of various aryl and heteroaryl boronic acids with bromopyrazines.
Materials:
-
Bromopyrazine derivative (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask), add the bromopyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a suitable ratio (e.g., 4:1 v/v) via syringe. The final concentration of the bromopyrazine should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times typically range from 8 to 22 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates using a Buchwald Ligand
For less reactive bromopyrazines or to improve yields, a more active catalytic system employing a bulky, electron-rich phosphine ligand is recommended.
Materials:
-
Bromopyrazine derivative (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In an inert atmosphere glovebox, or in a Schlenk flask under a positive pressure of inert gas, combine Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in the reaction solvent (e.g., toluene) and stir for 10-15 minutes to pre-form the active catalyst.
-
To a separate reaction vessel, add the bromopyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Transfer the pre-formed catalyst solution to the vessel containing the substrates and base using a cannula or syringe.
-
Ensure the vessel is sealed and under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions and the impact of varying catalysts, ligands, bases, and solvents on product yield.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ | BINAP | K₂CO₃ | DMF | 120 (MW) | 0.5 | 21[5] |
| 2 | PdCl₂ | SPhos | K₂CO₃ | DMF | 120 (MW) | 0.5 | 60 [5] |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | Good[4] |
| 4 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 12 | Good[6] |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | RT-100 | 12 | High[7] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ (2) | 1,4-Dioxane | 80 | 60[4] |
| 2 | Pd(PPh₃)₄ | K₃PO₄ (2) | Toluene | 80 | 40[4] |
| 3 | Pd(PPh₃)₄ | K₃PO₄ (2) | Acetonitrile | 80 | 36[4] |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | Improved [6][8] |
| 5 | Pd(PPh₃)₄ | K₃PO₄ (2) | DMF | 80 | 20[4] |
Yields are highly substrate-dependent. These tables illustrate general trends observed during optimization.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura reaction as it applies to bromopyrazine substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of derivatives of this electron-deficient heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The pyrazino[2,3-b]pyrazine core is a highly electron-deficient system containing four nitrogen atoms. These nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3][4][5] This can result in low yields, slow reaction rates, or complete reaction failure. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.[6]
Q2: What are the most common side reactions observed, and how can they be minimized?
The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This is often promoted by the presence of water or base. To minimize this, use anhydrous solvents, degas the reaction mixture thoroughly, and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[2][7]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][8] To mitigate this, ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are thoroughly degassed.[1][3]
Q3: How do I select the optimal catalyst and ligand for this substrate?
For electron-deficient and N-heterocyclic substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1][2][6] These ligands can stabilize the palladium center, promote the oxidative addition step, and sterically shield the catalyst from coordinating with the nitrogen atoms of the substrate.[1][3]
Commonly successful ligands for similar challenging substrates include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1][6] Using pre-formed palladium precatalysts can also be advantageous as they can be more stable and efficient at generating the active catalytic species.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition/deactivation by the nitrogen-rich substrate.[1][2][3] 2. Inactive catalyst.[1] 3. Oxidative addition is too slow.[9] 4. Insufficient base strength.[3] | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6] 2. Use a pre-formed palladium precatalyst.[1] 3. Ensure the palladium source is active and the reaction is thoroughly degassed to prevent catalyst oxidation.[1] 4. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[5] 5. Increase the reaction temperature. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1][8] 2. Slow transmetalation step. 3. Inappropriate catalyst system. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles).[1][3] 2. Maintain a positive pressure of inert gas throughout the reaction.[1] 3. Increase the reaction temperature to facilitate transmetalation. 4. Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[2] |
| Significant Protodeboronation | 1. Presence of excess water or other proton sources.[1] 2. Base-catalyzed decomposition of the boronic acid.[2] 3. Thermally unstable boronic acid. | 1. Use anhydrous solvents and dry glassware thoroughly. 2. Use the minimum effective amount of base.[2] 3. Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[2] 4. Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[2] |
| Poor Solubility of Starting Materials | 1. Inappropriate solvent system. | 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[1] 2. Increase the reaction temperature.[1] |
| Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, strong base). | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen milder bases (e.g., K₂CO₃). 3. Ensure a clean workup procedure to avoid prolonged exposure to acidic or basic conditions.[10] |
Experimental Protocols
Below are representative starting points for experimental conditions. Optimization will likely be required for your specific boronic acid coupling partner.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[3][6]
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1][6]
-
Through the septum, add the degassed solvent.
-
Add the palladium precursor and the ligand, or the single-component precatalyst (1-5 mol%).[6]
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[1]
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.[1][3]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1][11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography.[11]
Table of Suggested Starting Conditions
| Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2-3) | Dioxane / H₂O (4:1) | 100-110 | A robust system for challenging heteroaryl couplings.[12] |
| Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ (2) | Toluene | 100 | Buchwald ligands often give good results with N-heterocycles. |
| Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ (2) | DMF | 100 | A common catalyst, effective for a broad range of substrates.[12] |
| PEPPSI-IPr (2-5 mol%) | K₃PO₄ (2) | THF / H₂O (4:1) | 80-100 | NHC-based precatalysts can be highly effective.[6] |
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrazino[2,3-b]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the synthesis of substituted pyrazino[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazino[2,3-b]pyrazine core?
A1: The most prevalent and classical method involves the condensation reaction between a 2,3-diaminopyrazine and a 1,2-dicarbonyl compound (an α-diketone). This reaction typically proceeds through a dihydropyrazino[2,3-b]pyrazine intermediate, which is subsequently oxidized to the aromatic final product.[1][2]
Q2: I am experiencing very low yields in my condensation reaction. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of pyrazino[2,3-b]pyrazines can arise from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion. To address this, you can try extending the reaction time or moderately increasing the reaction temperature.[1] Ensuring efficient mixing is also crucial.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical and can significantly impact the yield. It is advisable to screen different solvents. For instance, in related pyrazine syntheses, changing the solvent has been shown to dramatically affect yield. The choice of an appropriate acid or base catalyst can also be pivotal.
-
Purity of Starting Materials: The purity of your 2,3-diaminopyrazine and α-diketone is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your starting materials and complicating purification.[2] Consider purifying your starting materials before use if their purity is questionable.
-
Product Degradation: Pyrazino[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Employing milder reagents and conditions whenever possible is recommended. For example, if your product is sensitive to strong acids or bases, consider using more neutral conditions during the workup.[1]
Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A3: Side product formation is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Incomplete Oxidation: The dihydropyrazino[2,3-b]pyrazine intermediate may not be fully oxidized to the desired aromatic product, resulting in a mixture. Ensure that the oxidation step is complete by choosing an appropriate oxidizing agent and optimizing the reaction time.
-
Self-condensation of α-diketones: Under certain conditions, α-diketones can undergo self-condensation, leading to impurities. Optimizing the stoichiometry and reaction conditions can help to suppress this side reaction.
-
Formation of Imidazoles: In some cases, the reaction of 1,2-dicarbonyl compounds can lead to the formation of imidazole derivatives as polar impurities.[3] Purification by column chromatography on silica gel is often effective in removing these byproducts.[3]
Q4: What are the best practices for purifying substituted pyrazino[2,3-b]pyrazines?
A4: The purification strategy will depend on the physical properties of your specific derivative. Common techniques include:
-
Column Chromatography: This is a widely used method for purifying pyrazine derivatives. Silica gel is a common stationary phase, with eluent systems typically consisting of mixtures of hexane and ethyl acetate or dichloromethane.[1][3]
-
Recrystallization: For solid products, recrystallization can be a highly effective method to obtain a pure compound. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be used as an initial purification step to remove certain impurities. For example, extraction with hexane has been shown to selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[3]
Troubleshooting Guides
Problem: Low Yield in Condensation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls (monitored by TLC) | Incomplete reaction | Extend reaction time; moderately increase temperature; ensure efficient stirring.[1] |
| Low conversion despite long reaction times | Suboptimal reaction conditions | Screen different solvents (e.g., ethanol, methanol, acetic acid); optimize catalyst (e.g., p-toluenesulfonic acid). |
| Complex mixture of products observed | Impure starting materials | Purify 2,3-diaminopyrazine and α-diketone before use (e.g., by recrystallization or chromatography).[2] |
| Product degrades during workup | Harsh workup conditions | Use milder acidic/basic conditions for workup; minimize exposure to high temperatures.[1] |
Problem: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography | Inappropriate solvent system | Optimize the eluent polarity. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Oily product obtained after chromatography | Residual solvent | Dry the product under high vacuum for an extended period. |
| Poor recovery from recrystallization | Inappropriate solvent choice or technique | Screen for a suitable recrystallization solvent. Ensure slow cooling to promote crystal growth.[2] |
| Persistent polar impurities | Formation of imidazole side products | Use a less polar extraction solvent like hexane during workup.[3] Purify by column chromatography on silica gel.[3] |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Pyrazino[2,3-b]pyrazine via Condensation
This protocol is a generalized procedure based on the synthesis of related pyrazine derivatives.[2]
Materials:
-
Substituted 2,3-diaminopyrazine (1 mmol)
-
Substituted α-diketone (e.g., Benzil) (1 mmol)
-
Ethanol or Methanol (10 mL)
-
Catalytic amount of a suitable acid (e.g., a few drops of acetic acid) or base (e.g., potassium tert-butoxide).
Procedure:
-
In a round-bottom flask, dissolve the substituted 2,3-diaminopyrazine (1 mmol) in the chosen solvent (10 mL).
-
Add the substituted α-diketone (1 mmol) to the solution.
-
Add a catalytic amount of the acid or base.
-
Stir the reaction mixture at room temperature or under reflux, and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield |
| 2,3-Diaminopyrazine | Benzil | Ethanol | Acetic Acid | Reflux | 4 h | Moderate to Good |
| 2,3-Diamino-5,6-dimethylpyrazine | Biacetyl | Methanol | None | Room Temp | 12 h | Moderate |
Note: The yields are indicative and can vary based on the specific substrates and reaction conditions.
Visualizations
Caption: A generalized workflow for the synthesis and purification of substituted pyrazino[2,3-b]pyrazines.
Caption: A decision tree for troubleshooting low yields in the synthesis of pyrazino[2,3-b]pyrazines.
References
Technical Support Center: Suzuki Reactions of Bromopyrazines
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving bromopyrazine substrates. Our focus is on mitigating the common side reaction of debromination to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with a bromopyrazine is resulting in low yields and a significant amount of the debrominated pyrazine byproduct. What are the likely causes?
A1: This is a common issue when working with electron-deficient heteroaromatics like pyrazines. The primary causes for debromination (hydrodehalogenation) and low yield include:
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The catalyst system influences the relative rates of the desired cross-coupling versus the undesired debromination pathway.
-
Inappropriate Base or Solvent: The base and solvent system can significantly impact the reaction's outcome. Certain bases and protic solvents can provide a hydrogen source for the debromination side reaction.
-
Presence of Water: While often necessary for the Suzuki reaction, excessive or uncontrolled amounts of water can be a source of protons for the hydrodehalogenation pathway.[1]
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to deactivation and reduced catalytic activity.[2]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes favor the debromination side reaction.
Q2: How can I choose the best catalyst and ligand to minimize debromination?
A2: For Suzuki couplings with bromopyrazines, it is crucial to use a catalyst system that promotes rapid oxidative addition and reductive elimination, outcompeting the debromination pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[3] These ligands help to stabilize the palladium catalyst, prevent deactivation by the pyrazine nitrogen, and facilitate the desired cross-coupling.
-
Precatalysts: Modern palladium precatalysts, such as XPhos Pd G2 or G3, are often more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4][5] These precatalysts ensure efficient and rapid formation of the active catalytic species, which can diminish unwanted side reactions.[4][5]
Q3: Which base and solvent system should I use for my bromopyrazine Suzuki coupling?
A3: The choice of base and solvent is critical for minimizing debromination.
-
Bases: Weaker inorganic bases are generally preferred. Strong bases like alkoxides can promote debromination.
-
Solvents: Anhydrous or carefully controlled biphasic solvent systems are recommended.
Q4: I am still observing significant debromination even after optimizing the catalyst, base, and solvent. What else can I try?
A4: If debromination persists, consider the following advanced troubleshooting steps:
-
Protecting Groups: If your pyrazine has other functional groups, such as an NH group, protecting it can prevent catalyst inhibition and reduce debromination.[9]
-
Boronic Acid vs. Boronate Ester: Boronic acids can sometimes be unstable under reaction conditions, leading to side reactions. Consider using a more stable boronate ester, such as a pinacol ester (Bpin), to minimize protodeboronation and other side reactions.
-
Temperature and Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures, which can favor byproduct formation.
-
Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can lead to catalyst degradation and promote side reactions like homocoupling.
Data Presentation: Impact of Reaction Conditions on Debromination
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of halogenated N-heterocycles, providing insights into conditions that minimize dehalogenation.
Table 1: Comparison of Halogen Leaving Groups in the Suzuki-Miyaura Coupling of Aminopyrazoles
| Halogen (X) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) | Catalyst System | Base/Solvent |
| Iodo (I) | 55 | 35 | XPhos Pd G2 / XPhos | K₂CO₃ / Dioxane:H₂O |
| Bromo (Br) | 89 | <5 | XPhos Pd G2 / XPhos | K₂CO₃ / EtOH:H₂O |
| Chloro (Cl) | 85 | <5 | XPhos Pd G2 / XPhos | K₂CO₃ / EtOH:H₂O |
Data adapted from studies on halogenated aminopyrazoles, which serve as a good model for bromopyrazines.[4][5] This data suggests that for N-containing heterocycles, bromo and chloro derivatives are superior to iodo derivatives for minimizing dehalogenation.[4][5]
Table 2: Effect of Catalyst, Base, and Solvent on Suzuki Coupling of 2-Bromopyridine (Model Substrate)
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Debromination |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | High | Low |
| Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | 80 | Low to Moderate | Significant |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | High | Low |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Moderate | Variable |
This table provides a qualitative comparison based on general observations for bromopyridine couplings, which are electronically similar to bromopyrazines.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Debromination in the Suzuki-Miyaura Coupling of Bromopyrazines
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Bromopyrazine (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required for the chosen base)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the bromopyrazine (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and, if necessary, a minimal amount of degassed water (e.g., a 10:1 to 4:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Mechanism of Debromination
Caption: Proposed pathway for the undesired debromination side reaction.
Experimental Workflow for Optimizing Suzuki Reactions
Caption: A systematic workflow for setting up and optimizing the reaction.
Troubleshooting Logic Tree
Caption: A decision tree to guide troubleshooting efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Cross-Coupling Yields with 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for cross-coupling reactions involving the electron-deficient heterocyclic substrate, 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. This guide offers solutions to common experimental challenges to help optimize reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions.
Problem: Low to No Product Yield
| Potential Cause | Recommended Solution |
| 1. Inactive Catalyst System | The pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting or deactivating the catalyst.[1][2] |
| Use Bulky, Electron-Rich Ligands: Employ sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands can shield the palladium center, promote the desired reductive elimination, and stabilize catalytic intermediates.[3] | |
| Switch to a Pre-catalyst: Use commercially available palladium pre-catalysts (e.g., G3 or G4 palladacycles). These readily form the active LPd(0) species, bypassing problematic in situ reduction steps.[3] | |
| 2. Ineffective Base | The chosen base may be too weak, too strong, or have poor solubility in the reaction solvent, hindering the crucial transmetalation step.[3][4] |
| Screen Different Bases: For Suzuki-Miyaura couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can be less detrimental than strong bases like NaOtBu, especially if other functional groups are sensitive.[2][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.[3] | |
| 3. Inappropriate Solvent | The solvent choice impacts reagent solubility and the catalytic cycle's efficiency.[5] |
| Select an Appropriate Solvent: Anhydrous, degassed solvents are critical. Toluene and dioxane are common choices for many cross-coupling reactions.[3] For Suzuki couplings, solvent systems containing water (e.g., Dioxane/H₂O, Toluene/H₂O) can be beneficial, though this may increase the risk of protodeboronation.[1][5] | |
| 4. Low Reaction Temperature | The reaction may lack sufficient thermal energy to overcome the activation barrier, particularly with an electron-deficient substrate. |
| Increase Temperature: Gradually increase the reaction temperature. Typical ranges for these couplings are 80-110 °C, but challenging substrates may require higher temperatures.[1][3] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| 1. Hydrodehalogenation | The bromo substrate is reduced, replacing bromine with hydrogen. | |
| This side reaction can be promoted by β-hydride elimination pathways. | Use a Bulky Ligand: Sterically hindered ligands can disfavor this pathway.[3] | |
| Optimize Base/Temperature: A weaker base or lower temperature might reduce this side reaction. | ||
| 2. Homocoupling | Two molecules of the boronic acid (Suzuki) or the aryl halide couple together. | |
| Presence of oxygen in the reaction mixture often promotes boronic acid homocoupling.[1] | Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles.[1] | |
| A slow catalytic cycle can favor homocoupling. | Optimize Catalyst System: Change the ligand or use a more active pre-catalyst to accelerate the cross-coupling pathway.[6] | |
| 3. Protodeboronation (Suzuki) | The boronic acid coupling partner is replaced by a hydrogen atom before it can transmetalate. | |
| This is often catalyzed by the base, especially in the presence of water.[1][6] | Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable than boronic acids.[1][6] | |
| Use Anhydrous Conditions: If possible, use anhydrous conditions with a base like K₃PO₄. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling? A: This substrate presents two main challenges. First, it is an electron-deficient heterocycle, which can make the oxidative addition step of the catalytic cycle slower. Second, the presence of multiple nitrogen atoms in the pyrazinopyrazine core can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1][2] This often necessitates the use of specialized, bulky ligands to shield the metal and promote the desired reaction.
Q2: How do I choose the optimal catalyst, ligand, base, and solvent? A: The optimal conditions are highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the coupling partner. A systematic screening of these parameters is often necessary.
-
Catalyst/Ligand: For electron-deficient substrates like this, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are a common starting point.[3][6]
-
Base: The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[4] For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are good choices. For C-N couplings, NaOtBu is frequently used.[3]
-
Solvent: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMF are typically effective.[1][5]
Q3: For a Suzuki-Miyaura coupling, should I use a boronic acid, a boronic ester (e.g., pinacol), or a trifluoroborate salt? A: While boronic acids are most common, they can be prone to decomposition via protodeboronation, especially with heteroaryl substrates.[1][6] Boronic esters, particularly pinacol esters, and potassium trifluoroborate salts are often more stable alternatives that can lead to higher and more reproducible yields.[1][6]
Q4: My reaction looks black and has crashed out. What happened? A: The formation of a black precipitate is often palladium black, which is finely divided, inactive palladium metal.[6] This indicates catalyst decomposition and can be caused by an insufficient ligand-to-palladium ratio, excessively high temperatures, or impurities in the reagents or solvent.[6] To prevent this, ensure you are using a robust ligand, consider slightly increasing the ligand-to-metal ratio, and use pure, anhydrous, and degassed reagents and solvents.[6]
Summary of Reaction Conditions
The following tables provide representative starting conditions for various cross-coupling reactions. Optimization will likely be required for your specific coupling partner.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ (2) | XPhos (4.4) | K₂CO₃ (2-3) | Dioxane/H₂O | 100 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90-100 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100-110 |
| Pd(OAc)₂ (2-4) | BINAP (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100 |
| XPhos Pd G3 (2-5) | - | LHMDS (1.5) | THF | 70-90 |
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (3) | DMF | 60-80 |
| Pd(PPh₃)₄ (5) | CuI (5) | Piperidine (3) | THF | 25-60 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a pre-catalyst, add it directly.
-
Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
Note: This is a generalized procedure and requires optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen).[7][8][9][10]
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. scirp.org [scirp.org]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Welcome to the technical support center for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly the low reactivity often encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no reactivity with this compound in my cross-coupling reaction?
A1: The low reactivity of this compound can be attributed to several factors inherent to its structure. Pyrazines are electron-deficient heterocycles, which can affect their reactivity in catalytic cycles.[1] The nitrogen atoms within the pyrazino[2,3-b]pyrazine core can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, the reactivity of aryl halides in cross-coupling reactions generally follows the trend of I > Br > Cl, meaning that while bromides are typically reactive, challenging substrates may require more specialized conditions than their iodide counterparts.[1][2]
Q2: I'm attempting a Suzuki-Miyaura coupling and getting a low yield. What are the most critical parameters to optimize?
A2: For a successful Suzuki-Miyaura coupling, the most critical parameters are the catalyst system (palladium source and ligand), the base, and the solvent.
-
Catalyst/Ligand: Electron-deficient substrates like this often require specialized, electron-rich, and bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[2] Ligands such as XPhos or SPhos, paired with a suitable palladium precatalyst (e.g., a G2 or G3 precatalyst), can be effective.[3]
-
Base: The base is crucial for the transmetalation step.[4] The choice is often solvent-dependent, but options like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly effective.[1][3][5]
-
Solvent: Aprotic polar solvents or mixtures with water, such as dioxane/water, toluene/water, or DMF, are typically used.[1][4]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A3: The Buchwald-Hartwig amination of less reactive aryl bromides requires careful selection of the catalyst, ligand, and base, along with stringent reaction conditions.
-
Catalyst/Ligand: Modern, sterically hindered biaryl phosphine ligands (e.g., Josiphos, XPhos, t-BuXPhos) are often necessary to overcome the low reactivity.[1][6][7] Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[5][8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, though others like lithium tert-butoxide (LiOtBu) or potassium phosphate (K₃PO₄) can also be effective.[1][8]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst. It is critical to use a glovebox or standard Schlenk techniques to maintain an inert atmosphere of argon or nitrogen.[8]
Q4: Are there common side reactions I should be aware of when using this compound?
A4: Yes, several side reactions can reduce the yield of your desired product.
-
Debromination: This is a common side reaction where the bromine atom is replaced by a hydrogen atom from the solvent or other reagents, particularly under harsh conditions or with certain catalyst systems.[3]
-
Protodeboronation: In Suzuki reactions, the boronic acid coupling partner can be protonated and deactivated, especially in the presence of water and certain bases.[1]
-
Homocoupling: Both the pyrazine substrate and the coupling partner (e.g., boronic acid or alkyne) can react with themselves to form dimers.
Q5: How critical is the purity of my starting materials and reagents?
A5: The purity of all components is absolutely critical for the success of palladium-catalyzed cross-coupling reactions.[9] Impurities in the this compound, coupling partner, or base can poison the catalyst. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the active Pd(0) catalyst. It is recommended to use high-purity reagents and properly prepare all solvents and glassware.[9]
Troubleshooting Guides
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
If your Suzuki-Miyaura reaction with this compound has failed or resulted in a very low yield, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.
-
Verify Inert Conditions : Ensure your reaction was performed under a strict inert atmosphere (argon or nitrogen) and that all solvents were properly degassed. Oxygen can kill the palladium catalyst.
-
Assess Reagent Purity : Use NMR or another analytical technique to confirm the purity of your this compound and boronic acid. Use a fresh, high-purity base.[9]
-
Change the Catalyst System : If using a standard catalyst like Pd(PPh₃)₄, switch to a more robust system. Use a palladium precatalyst (e.g., XPhos Pd G3) or screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) with a palladium source like Pd₂(dba)₃.[3]
-
Optimize the Base and Solvent : The interplay between the base and solvent is crucial. If K₂CO₃ in dioxane/water fails, try K₃PO₄ in the same solvent system, or switch to Cs₂CO₃ in DMF.[1][4]
Issue 2: Inefficient Buchwald-Hartwig Amination
Low yields in Buchwald-Hartwig aminations are common with challenging substrates. Consider the following optimizations.
-
Ligand is Key : The success of this reaction often hinges on the choice of ligand. If a first-generation ligand (like BINAP) fails, move to a more advanced, sterically hindered biarylphosphine ligand such as XPhos, BrettPhos, or Josiphos.[6][10]
-
Base Strength and Solubility : NaOtBu is a standard, but its solubility can be an issue. Lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) can be effective alternatives.[10]
-
Temperature Control : While these reactions often require heat (80-110 °C), excessive temperatures can lead to catalyst decomposition or side reactions.[8][11] Try running the reaction at a lower temperature for a longer period.
Data Presentation: Recommended Reaction Conditions
The following tables summarize suggested starting conditions for various cross-coupling reactions. Optimization will likely be required.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Source | XPhos Pd G2/G3 (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Precatalysts are often more reliable for generating the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos (1.2-2 eq. relative to Pd) | Bulky, electron-rich ligands are essential for this class of substrate.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Base choice is critical and may need screening.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O | Ensure solvents are thoroughly degassed.[4] |
| Temperature | 80 - 110 °C | Monitor for potential debromination at higher temperatures. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | [5][8] |
| Ligand | XPhos, BrettPhos, t-BuXPhos (1.2-2 eq. relative to Pd) | Third-generation ligands are often required for electron-poor aryl bromides.[1] |
| Base | NaOtBu, LiHMDS, K₃PO₄ (1.5-2.5 equivalents) | Base must be strong and non-nucleophilic.[8] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Solvents must be strictly anhydrous and oxygen-free. |
| Temperature | 80 - 110 °C | Reaction must be run under a strict inert atmosphere (Ar or N₂).[8] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | [12] |
| Copper Co-catalyst | CuI (1-10 mol%) | A copper(I) co-catalyst is standard for this reaction.[13] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine often serves as both the base and a co-solvent.[12] |
| Solvent | THF, DMF, or neat amine base | [12] |
| Temperature | Room Temperature to 60 °C | Conditions are generally milder than for Suzuki or Buchwald-Hartwig reactions.[13] |
Visualizations
Caption: Factors influencing the reactivity of the pyrazinopyrazine substrate.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv., 2 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 ratio) via syringe.[14]
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 90-100 °C.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv., 1 mol%), the ligand (e.g., XPhos, 0.024 equiv., 2.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
In a separate vial, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous, degassed toluene.
-
Add the substrate/amine solution to the Schlenk tube containing the catalyst system via syringe.
-
Heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C for 4-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and dilute with diethyl ether or ethyl acetate.[8]
-
Wash the mixture with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[8]
-
Purify the crude product by column chromatography or recrystallization.[8]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a 2:1 mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv., 5 mol%) and copper(I) iodide (CuI, 0.1 equiv., 10 mol%).[12]
-
Degas the resulting mixture with a stream of argon for 5-10 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours or until completion is observed by TLC or LC-MS.[12]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aq. NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of N-Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Suzuki coupling with N-heterocycles?
The most frequent issues include:
-
Catalyst Poisoning: The nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1][2] This is particularly problematic with electron-deficient heteroaryl boronic acids.[1][2]
-
Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1][2]
-
Poor Solubility: N-heterocycles can have low solubility in common organic solvents, which can hinder the reaction.[1][2]
Q2: How can I prevent catalyst poisoning by the N-heterocycle?
To mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands can shield the palladium center and prevent strong coordination with the nitrogen atom.[1]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species.[1]
-
Slow Addition: Adding the N-heterocycle coupling partner slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.[1]
Q3: What are the best strategies to avoid protodeboronation?
To minimize protodeboronation:
-
Use Boronate Esters: Replace boronic acids with more stable boronate esters, such as pinacol or MIDA esters.[1]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce this side reaction.[1]
-
Base Selection: Screen different bases. Milder bases like K₃PO₄, CsF, or K₂CO₃ are often preferred.[1]
Q4: How can I suppress the formation of homocoupling byproducts?
To reduce homocoupling:
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can promote the homocoupling of boronic acids.[1][2]
-
Choice of Catalyst and Ligand: The selection of the catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.[1]
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1][2] 2. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[1][2] |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][2] 2. Use a pre-formed palladium precatalyst.[1][2] 3. Try adding the nitrogen-containing heterocycle slowly.[1] |
| Protodeboronation | 1. Replace the boronic acid with a more stable boronate ester (e.g., pinacol or MIDA ester).[1] 2. Ensure anhydrous reaction conditions.[1] 3. Screen different bases (e.g., K₃PO₄, CsF, K₂CO₃).[1] |
| Poor Solubility | 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[1][2] 2. Increase the reaction temperature.[1] |
Problem 2: Significant Amount of Homocoupling Byproduct
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).[1][2] 2. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Sub-optimal Reaction Conditions | 1. Screen different palladium sources and ligands.[1] 2. Optimize the reaction temperature and time.[1] |
Data Presentation: Catalyst Performance
The selection of the appropriate catalyst and ligand is critical for a successful Suzuki coupling of N-heterocycles. The following tables summarize the performance of various catalyst systems.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate.[3] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand.[3] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃.[3] |
Table 2: Coupling of Bromopyrazole to Boronic Acids
| Aryl Halide | Boronic Acid | Precatalyst | Yield (%) |
| 3-bromopyrazole | Phenylboronic acid | P1 (XPhos-based) | 86 |
| 4-bromopyrazole | Phenylboronic acid | P1 (XPhos-based) | 61 |
| 3-bromopyrazole | 4-methoxyphenylboronic acid | P1 (XPhos-based) | 82 |
| 4-bromopyrazole | 4-methoxyphenylboronic acid | P1 (XPhos-based) | 75 |
Reaction conditions: aryl halide (1.00 mmol), boronic acid (2.00 mmol), P1 (6–7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Heteroaryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[2] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2][6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.[2][5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[5] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[5]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions with N-heterocycles.
Caption: A troubleshooting workflow for low yields in Suzuki coupling of N-heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Bromo-6-methylpyrazino[2,3-b]pyrazine derivatives?
A1: The primary purification techniques for pyrazino[2,3-b]pyrazine derivatives, like many organic compounds, are flash column chromatography and recrystallization. The choice between these methods depends on the physical state of the compound (solid or oil), the nature of the impurities, and the scale of the purification.
Q2: My this compound derivative appears to be unstable on silica gel. What are my options?
A2: If your compound degrades on silica gel, you can try a few alternative strategies. Consider using a less acidic stationary phase like alumina (basic or neutral). Alternatively, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the eluent. Reverse-phase chromatography is another option if your compound is sufficiently polar.
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a good separation between your desired compound and any impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. Aim for a solvent system that gives your product an Rf value of approximately 0.3 to 0.4.
Q4: What are some good starting solvents for recrystallizing a this compound derivative?
A4: The choice of recrystallization solvent is highly dependent on the specific derivative. A good starting point is to test a range of solvents with varying polarities. Common choices for heterocyclic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures of these with less polar solvents like hexanes or heptane. The ideal solvent should dissolve the compound when hot but not at room temperature.
Troubleshooting Guides
Issue 1: Low Recovery from Column Chromatography
Q: I'm losing a significant amount of my compound during column chromatography. What could be the cause?
A: Low recovery can stem from several factors:
-
Product Decomposition: Your compound may be unstable on the stationary phase. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. In this case, switching to a different stationary phase or using a more polar eluent might be necessary.
-
Co-elution with Impurities: If your fractions are not pure, you may be losing yield in the mixed fractions. Optimizing the solvent system for better separation is key.
Issue 2: Oiling Out During Recrystallization
Q: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:
-
Cool the Solution More Slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before placing it in an ice bath.
-
Use a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add a small amount of additional hot solvent.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.
Issue 3: Persistent Impurities After Purification
Q: I've tried both column chromatography and recrystallization, but I still have a persistent impurity. What should I do?
A: If a stubborn impurity remains, consider the following:
-
Characterize the Impurity: If possible, use techniques like LC-MS or NMR to identify the impurity. Knowing its structure can help you choose a more effective purification strategy.
-
Try a Different Purification Technique: If chromatography and recrystallization fail, you could explore other options like preparative HPLC or sublimation, if your compound is stable at higher temperatures.
-
Chemical Removal: In some cases, it may be possible to selectively react the impurity to form a compound that is easier to remove. For example, a basic impurity could be removed with an acidic wash during a liquid-liquid extraction.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Uses |
| Hexane/Heptane | 0.1 | 69 / 98 | Non-polar component of eluent for chromatography |
| Dichloromethane | 3.1 | 40 | Common solvent for dissolving samples and as an eluent |
| Ethyl Acetate | 4.4 | 77 | Medium-polarity eluent, often mixed with hexanes |
| Acetone | 5.1 | 56 | Recrystallization solvent, polar eluent component |
| Ethanol | 5.2 | 78 | Common recrystallization solvent |
| Methanol | 6.6 | 65 | Polar eluent component, recrystallization solvent |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Technical Support Center: Functionalization of Pyrazino[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the functionalization of the pyrazino[2,3-b]pyrazine core.
Section 1: Troubleshooting Guides
This section provides practical advice for overcoming common issues in the functionalization of pyrazino[2,3-b]pyrazines, presented in a question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with a 2-halopyrazino[2,3-b]pyrazine is giving low yields and a significant amount of dehalogenated starting material. What are the likely causes and how can I improve the reaction?
Answer:
Low yields and hydrodehalogenation are common issues in Suzuki-Miyaura couplings with electron-deficient heteroaromatics like pyrazino[2,3-b]pyrazines. The primary culprits are often related to catalyst selection, reaction conditions, and the stability of the boronic acid reagent.
Potential Causes and Troubleshooting Strategies:
-
Protodeboronation: The electron-withdrawing nature of the pyrazino[2,3-b]pyrazine ring can accelerate the undesired cleavage of the C-B bond in the boronic acid reagent, especially in the presence of aqueous bases.
-
Solution: Switch to more stable boron reagents such as boronic acid pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1]
-
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazino[2,3-b]pyrazine core can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can help stabilize the active catalytic species and prevent coordination with the substrate.
-
-
Inefficient Oxidative Addition: The C-Cl bond of 2-chloropyrazino[2,3-b]pyrazines can be particularly challenging to activate.
-
Solution: If starting with a chloro-substituted substrate, consider switching to the more reactive bromo or iodo analogues. Alternatively, use a more active catalyst system, such as a palladacycle precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a highly active ligand. Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.[1]
-
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the self-coupling of the boronic acid reagent can reduce the yield of the desired product.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source or an efficient precatalyst can also minimize the Pd(II) species that promote homocoupling.[1]
-
Table 1: Troubleshooting Suzuki-Miyaura Coupling Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst turnover | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[1] |
| Low reactivity of halide (Cl > Br > I) | Switch to a more reactive halide (I or Br). Increase reaction temperature. | |
| Protodeboronation | Instability of boronic acid | Use boronic acid pinacol esters or potassium trifluoroborate salts.[1] |
| Homocoupling | Presence of oxygen or excess Pd(II) | Thoroughly degas all reagents and solvents. Use a Pd(0) catalyst source. |
| Decomposition | High reaction temperature | Monitor reaction progress closely and avoid unnecessarily long reaction times. |
Question: I am attempting a Buchwald-Hartwig amination on a 2-halopyrazino[2,3-b]pyrazine and observing significant byproduct formation, including the hydrodehalogenated starting material. How can I optimize this reaction?
Answer:
The Buchwald-Hartwig amination on this electron-deficient scaffold is sensitive to the choice of base, ligand, and reaction temperature. Byproduct formation often arises from competing reaction pathways.
Potential Side Reactions and Solutions:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, a common side reaction is β-hydride elimination from the palladium-amide intermediate. This leads to the formation of an imine and the reduced (dehalogenated) pyrazino[2,3-b]pyrazine.
-
Solution: The choice of ligand is critical. Bulky ligands that promote rapid reductive elimination can minimize the lifetime of the intermediate susceptible to β-hydride elimination. Careful selection of the base is also important; sometimes a weaker base can suppress this side reaction, though it may require higher temperatures.
-
-
Hydrodehalogenation: This can also occur through other pathways, especially if the catalyst system is not optimal or if there are sources of hydride in the reaction mixture.
-
Solution: Ensure anhydrous conditions and use high-purity reagents. Screening different palladium precatalysts and ligands is recommended to find a system that favors the desired C-N bond formation over reductive cleavage of the C-X bond.
-
-
Catalyst Inhibition: Similar to Suzuki coupling, the nitrogen atoms of the pyrazino[2,3-b]pyrazine can inhibit the palladium catalyst.
-
Solution: The use of bulky, electron-rich ligands is highly recommended to shield the palladium center and promote the catalytic cycle.
-
Table 2: Troubleshooting Buchwald-Hartwig Amination Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst inhibition | Use bulky, electron-rich phosphine ligands. |
| Competing side reactions | Optimize base and ligand combination; screen different solvents. | |
| Hydrodehalogenation | β-Hydride elimination or other reductive pathways | Use ligands that accelerate reductive elimination. Ensure anhydrous conditions. |
| Complex Mixture | Decomposition of starting material or product | Lower reaction temperature; use a milder base if possible. |
Electrophilic and Nucleophilic Substitution
Question: I am trying to perform an electrophilic substitution (e.g., nitration or halogenation) on the pyrazino[2,3-b]pyrazine ring, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?
Answer:
The pyrazino[2,3-b]pyrazine ring is highly electron-deficient due to the presence of four nitrogen atoms. This makes the aromatic system very resistant to electrophilic attack.
Challenges and Strategies:
-
Deactivated Ring System: The lone pairs of the nitrogen atoms are generally not available to donate electron density into the ring, and their inductive effect withdraws electron density, deactivating the ring towards electrophiles.
-
Solution 1: Introduce Activating Groups: If possible, introduce electron-donating groups (e.g., amino, alkoxy) onto the ring to increase its reactivity.
-
Solution 2: N-Oxidation: Conversion of one of the pyrazine nitrogens to an N-oxide can activate the ring towards electrophilic substitution at specific positions. However, this can also lead to its own set of side reactions, such as rearrangements or deoxygenation, depending on the reaction conditions.
-
Solution 3: Radical Substitution (Minisci Reaction): For the introduction of alkyl or acyl groups, the Minisci reaction is a powerful alternative for electron-deficient heterocycles. This reaction proceeds via a radical mechanism and often shows good regioselectivity.
-
Question: I am performing a nucleophilic aromatic substitution (SNA_r_) on a 2-halopyrazino[2,3-b]pyrazine with an amine nucleophile, but I am isolating an unexpected isomer. What could be the cause?
Answer:
While direct SNAr is possible on the electron-deficient pyrazino[2,3-b]pyrazine system, the formation of unexpected isomers suggests the possibility of a competing SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).
Understanding the SN(ANRORC) Mechanism:
In this pathway, the nucleophile adds to a position other than the one bearing the leaving group, leading to the opening of the pyrazine ring. Subsequent recyclization and elimination can lead to the formation of a product with the nucleophile at a different position than expected from a direct substitution.
How to Investigate and Potentially Control:
-
Isotopic Labeling: The definitive way to prove an ANRORC mechanism is through isotopic labeling studies (e.g., using a ¹⁵N-labeled nucleophile or a ¹³C-labeled ring system) and observing the position of the label in the product.
-
Reaction Conditions: The propensity for an ANRORC mechanism can be influenced by the nucleophile, the solvent, and the temperature.
-
Solution: Systematically vary the reaction conditions. A less polar solvent or a lower reaction temperature might favor the direct SNAr pathway. Different nucleophiles will have varying tendencies to initiate ring-opening.
-
Section 2: FAQs
Q1: What is the general order of reactivity for halogens in cross-coupling reactions on the pyrazino[2,3-b]pyrazine core?
A1: The reactivity follows the general trend for aryl halides: I > Br > OTf > Cl. Iodo- and bromo-substituted pyrazino[2,3-b]pyrazines are significantly more reactive than their chloro counterparts in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Q2: Are there any known issues with regioselectivity when functionalizing an unsubstituted pyrazino[2,3-b]pyrazine?
A2: Yes, regioselectivity can be a challenge. In deprotonation/metalation reactions, for instance, the similar electronic environment of the protons can lead to mixtures of isomers upon quenching with an electrophile. The directing effects of any existing substituents must be carefully considered. For radical reactions like the Minisci reaction, the regioselectivity is generally predictable based on the most electron-deficient positions of the protonated heterocycle.
Q3: Can I use strong bases like sodium tert-butoxide with pyrazino[2,3-b]pyrazines that have other functional groups?
A3: Caution is advised. Strong bases can be incompatible with sensitive functional groups like esters or nitriles. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened, although they may require higher reaction temperatures or longer reaction times to achieve good conversion.
Section 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-pyrazino[2,3-b]pyrazine
Materials:
-
2-Bromo-pyrazino[2,3-b]pyrazine
-
Arylboronic acid pinacol ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-pyrazino[2,3-b]pyrazine, the arylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing reaction pathways in Buchwald-Hartwig amination.
References
Technical Support Center: Overcoming Catalyst Inhibition in Pyrazine Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazine Suzuki coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly catalyst inhibition, encountered during the synthesis of pyrazine-containing compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your pyrazine Suzuki coupling experiments.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Pyrazine Nitrogen: The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] | Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These create a "pocket" around the palladium center, preventing the pyrazine from binding.[2] Slow Addition: Add the pyrazine substrate slowly to the reaction mixture to maintain a low concentration, minimizing its inhibitory effect.[2] |
| Inactive Catalyst: The active Pd(0) species may not be forming or is being oxidized. | Ensure Proper Catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Purge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][2] |
| Poor Reactivity of Pyrazine Halide: Chloropyrazines are notably less reactive than their bromo or iodo counterparts.[1] | Switch to a More Active Halide: If possible, use the corresponding bromo- or iodopyrazine. Employ a More Active Catalyst System: For chloropyrazines, use highly active catalysts such as palladium(II) ONO pincer complexes or third-generation Buchwald-Hartwig catalysts.[1] |
| Side Reactions: Protodeboronation (loss of the boronic acid group) or homocoupling of the starting materials can consume reagents and reduce the yield of the desired product. | Use Stable Boron Reagents: Consider using pyrazine trifluoroborates or boronate esters (e.g., pinacol esters) which are more stable towards protodeboronation. Optimize Base and Temperature: Screen different bases and run the reaction at the lowest effective temperature to minimize side reactions.[1][2] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. | Thorough Degassing: Ensure all reaction components are rigorously degassed. Use a Pd(0) Source: Start with a Pd(0) precatalyst to minimize side reactions that can occur during the in-situ reduction of Pd(II).[2] |
| Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing the boron group with a hydrogen atom. This is more common with electron-deficient heteroaryl boronic acids. | Anhydrous Conditions: Minimize water content in the reaction. Use Alternative Boron Reagents: As mentioned above, potassium trifluoroborate salts or pinacol esters are less prone to this side reaction.[3] |
| Decomposition of Catalyst: Formation of palladium black is an indicator of catalyst decomposition. | Use Robust Ligands: Employ ligands that form stable complexes with palladium. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazine Suzuki coupling reaction not working, even though the same conditions work for other aryl halides?
A1: Pyrazines are electron-deficient N-heterocycles, which presents unique challenges. The nitrogen atoms can act as Lewis bases and "poison" the palladium catalyst by coordinating to it and preventing it from participating in the catalytic cycle.[2] This inhibition is a primary reason for the failure of standard Suzuki coupling conditions. To overcome this, you often need to use specialized, sterically hindered ligands that shield the palladium center.[2]
Q2: Which palladium precatalyst and ligand combination is best for pyrazine Suzuki coupling?
A2: There is no single "best" combination as the optimal choice depends on the specific pyrazine and boronic acid substrates. However, for challenging couplings involving electron-deficient heterocycles like pyrazine, catalyst systems based on bulky, electron-rich phosphine ligands are often successful.[4] Some commonly used and effective ligands include SPhos, XPhos, and RuPhos.[2] Palladium(II) ONO pincer complexes have also shown high activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine.[5]
Q3: What is the role of the base in pyrazine Suzuki coupling, and how do I choose the right one?
A3: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The choice of base can significantly impact the reaction yield. For pyrazine Suzuki couplings, common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3] If you are experiencing low yields, screening a panel of bases is a recommended optimization step. For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[1][3]
Q4: Can I use boronic acids with pyrazine substrates, or are boronate esters better?
A4: While boronic acids can be used, pyrazine-containing boronic acids can be unstable and prone to protodeboronation, especially under basic aqueous conditions. Boronate esters, such as pinacol esters, are generally more stable and less susceptible to this side reaction.[1] Using boronate esters can often lead to higher and more reproducible yields.
Q5: How can I monitor the progress of my pyrazine Suzuki coupling reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki coupling reactions involving nitrogen-containing heterocycles. This data is intended to guide the selection of reaction conditions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Yield (%) |
| Sodium Carbonate (Na₂CO₃) | High |
| Potassium Carbonate (K₂CO₃) | High |
| Cesium Carbonate (Cs₂CO₃) | High (often effective in challenging couplings) |
| Potassium Phosphate (K₃PO₄) | High (often effective in challenging couplings) |
| Triethylamine (Et₃N) | Moderate to Low |
Note: Yields are highly dependent on the specific substrates, catalyst, and solvent system used. This table provides a general trend observed in Suzuki-Miyaura reactions.[2][3][6]
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Solvent | General Effect on Yield |
| Toluene/Water | Generally Good |
| Dioxane/Water | Generally Good |
| Tetrahydrofuran (THF)/Water | Generally Good |
| Dimethylformamide (DMF)/Water | Can be effective, but may require higher temperatures |
| Ethanol/Water | Can be effective, especially with certain catalysts |
Note: The choice of solvent can influence reagent solubility and catalyst activity. A combination of an organic solvent and water is commonly used.[7][8][9][10][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrazine with an Arylboronic Acid
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyrazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1, 6 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrazine, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
The following diagrams illustrate important concepts related to overcoming catalyst inhibition in pyrazine Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of pyrazine inhibition and the role of bulky ligands.
Caption: A logical workflow for troubleshooting low yields in pyrazine Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine and its derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the pyrazino[2,3-b]pyrazine core?
A1: The most prevalent and classical method for constructing the pyrazino[2,3-b]pyrazine scaffold involves the condensation reaction between a 2,3-diaminopyrazine derivative and a 1,2-dicarbonyl compound. This reaction typically proceeds through the formation of a dihydropyrazino[2,3-b]pyrazine intermediate, which is subsequently oxidized to the aromatic final product.
Q2: What are the critical starting materials for the synthesis of this compound?
A2: The key precursors for the synthesis of this compound are typically 5-methyl-2,3-diaminopyrazine and a 1,2-dicarbonyl compound. The bromo-substituent can either be introduced at a later stage or be present on one of the starting materials. The purity of these starting materials is crucial, as impurities can lead to unwanted side reactions and the formation of byproducts.
Q3: My final product is a dark, tar-like substance. What could be the cause?
A3: The formation of dark, insoluble materials often indicates product degradation or polymerization. Pyrazine derivatives can be sensitive to harsh reaction conditions.[1] Consider using milder reagents and conditions. For instance, avoid overly acidic or basic conditions during the reaction and workup if your product shows sensitivity. Extended reaction times at high temperatures can also contribute to degradation.
Troubleshooting Guides
Low Yield in Condensation Reaction
Q: I am experiencing a very low yield in the condensation step to form the pyrazino[2,3-b]pyrazine core. What are the potential causes and how can I improve it?
A: Low yields in this key step can arise from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The condensation or the subsequent oxidation may not be proceeding to completion.
-
Solution: Try extending the reaction time or moderately increasing the temperature.[1] Ensure efficient mixing, especially in heterogeneous mixtures, to improve reaction kinetics.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical and can significantly influence the yield.[1]
-
Solution: Screen different solvents. For some pyrazine syntheses, changing from a non-polar solvent like toluene to a more polar one like 1,4-dioxane can impact the yield.[1]
-
-
Purity of Starting Materials: Impurities in the 2,3-diaminopyrazine or the 1,2-dicarbonyl compound can introduce competing side reactions.
-
Solution: Ensure the purity of your starting materials by recrystallization or column chromatography before use.
-
Side Product Formation in Bromination
Q: I am observing multiple spots on my TLC after the bromination step. How can I improve the selectivity?
A: The formation of multiple products during bromination suggests a lack of regioselectivity or over-bromination.
-
Reaction Conditions: The choice of brominating agent and reaction temperature can greatly affect the outcome.
-
Solution: If using a harsh brominating agent like Br₂, consider switching to a milder one such as N-Bromosuccinimide (NBS). Running the reaction at a lower temperature can also enhance selectivity.
-
-
Substrate Reactivity: The pyrazino[2,3-b]pyrazine core has multiple positions that can be brominated.
-
Solution: If direct bromination is not selective, consider a different synthetic strategy, such as using a pre-brominated starting material.
-
Challenges in Post-Reaction Purification
Q: My crude product is difficult to purify. What are the recommended purification techniques?
A: Purification of heterocyclic compounds can be challenging due to their polarity and potential for metal scavenging from catalysts.
-
Recrystallization: For solid products, recrystallization is often an effective method for achieving high purity.
-
Troubleshooting: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product "oils out," try using a solvent mixture or a slower cooling rate.[2]
-
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Troubleshooting: If your compound is highly polar and streaks on the column, consider using a different eluent system or deactivating the silica gel with a small amount of a polar solvent like methanol or an amine like triethylamine in the eluent.
-
Experimental Protocols
General Protocol for the Synthesis of Pyrazino[2,3-b]pyrazine Derivatives
This protocol is a generalized procedure based on the synthesis of related pyrazine compounds and should be optimized for the specific target molecule.
-
Condensation: To a solution of the 2,3-diaminopyrazine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.0-1.2 eq).
-
Reaction: Heat the mixture to reflux for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Oxidation: If the intermediate dihydropyrazinopyrazine is stable, an oxidizing agent (e.g., air, DDQ) may be required to form the aromatic product.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | 1,4-Dioxane | Acetic Acid |
| Base | KH | Cs₂CO₃ | None |
| Temperature | 150 °C | 120 °C | 110 °C |
| Reaction Time | 24 h | 18 h | 36 h |
| Yield (%) | 65 | 78 | 55 |
Caption: Comparison of hypothetical reaction conditions for the synthesis of a pyrazino[2,3-b]pyrazine derivative.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine and Other Brominated Heterocycles for Researchers in Drug Discovery
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Brominated heterocycles are a cornerstone of this process, offering a versatile scaffold for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a detailed comparison of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine with other commonly utilized brominated heterocycles, supported by available, albeit limited, experimental data and general principles of chemical reactivity.
Introduction to this compound
This compound is a nitrogen-rich heterocyclic compound. Its pyrazinopyrazine core is a bioisostere of purines and pteridines, making it an attractive scaffold for targeting a variety of biological systems. The presence of a bromine atom provides a reactive handle for derivatization, while the methyl group can influence solubility and metabolic stability.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound with other representative brominated heterocycles is crucial for understanding their behavior in both chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C7H5BrN4 | 225.05 | 91225-51-3[1][2] |
| 2-Bromopyridine | C5H4BrN | 158.00 | 109-04-6 |
| 2-Bromo-6-methylpyridine | C6H6BrN | 172.03 | 5315-25-3 |
| 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | 187.04 | N/A |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond generally follows the trend: I > Br > Cl. Therefore, brominated heterocycles are typically more reactive than their chlorinated counterparts, often requiring milder reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For brominated heterocycles, typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as dioxane/water or DME.
Illustrative Experimental Protocol (Suzuki-Miyaura Coupling of a Brominated Pyrrolopyrazine): A solution of a bromo-pyrrolopyrazine derivative, a boronic acid (1.1 equiv.), Pd(dppf)Cl₂ (0.1 equiv.), and K₂CO₃ (2.0 equiv.) in a mixture of dioxane and water (4:1) is heated at 80 °C for 2 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the coupled product.[3]
The electron-deficient nature of the pyrazino[2,3-b]pyrazine ring system is expected to facilitate the oxidative addition step, suggesting that this compound would be a suitable substrate for Suzuki-Miyaura reactions.
dot
Biological Activity Profile
The pyrazino[2,3-b]pyrazine scaffold is present in a number of biologically active molecules. Derivatives of the closely related pyrido[2,3-b]pyrazine have shown promise as inhibitors of various kinases and as antiviral agents. For instance, certain pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of human cytomegalovirus (HCMV) DNA polymerase and have demonstrated broad-spectrum antiherpetic activity.[4] Others have been synthesized as potential antitumor agents for erlotinib-resistant tumors.[5]
While specific biological data for this compound is not widely published, its structural similarity to these active compounds suggests its potential as a starting point for the development of new therapeutic agents. The bromine atom allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
dot
Comparison with Other Brominated Heterocycles
| Feature | This compound | 2-Bromopyridine | 2-Bromo-6-methylpyridine |
| Structural Complexity | High (fused bicyclic system) | Low (monocyclic) | Low (monocyclic) |
| Nitrogen Content | High (four nitrogen atoms) | Low (one nitrogen atom) | Low (one nitrogen atom) |
| Reactivity (Predicted) | Expected to be reactive in cross-coupling due to electron-deficient nature. | Moderately reactive. | Reactivity influenced by the electron-donating methyl group. |
| Potential Biological Activity | High, as a purine/pteridine bioisostere. | Diverse, found in many bioactive compounds. | Similar to 2-bromopyridine, with altered physicochemical properties. |
Conclusion
This compound represents a promising, yet underexplored, building block for drug discovery. Its nitrogen-rich, bicyclic core structure makes it an intriguing candidate for the development of kinase inhibitors and antiviral agents. While direct comparative experimental data remains scarce, its predicted reactivity in key cross-coupling reactions, based on the behavior of analogous systems, suggests it is a viable and valuable tool for medicinal chemists. Further research into the reactivity and biological applications of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- 1. This compound | 91225-51-3 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Novel Pyrazinopyrazine Derivatives: A Comparative Guide to Catalysts for Suzuki Coupling
For researchers and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The pyrazino[2,3-b]pyrazine core, a privileged structure in medicinal chemistry, often requires precise functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, yet the choice of an optimal catalyst for substrates like 2-Bromo-6-methylpyrazino[2,3-b]pyrazine is critical for success. This guide provides a comparative overview of palladium-based catalyst systems, leveraging experimental data from structurally related N-heterocyclic compounds to inform catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a Suzuki coupling reaction is highly dependent on the interplay between the palladium precursor and the ancillary ligand. For challenging substrates like electron-deficient and sterically hindered N-heteroaryl halides, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often outperform traditional catalysts.
Below is a summary of catalyst systems and their performance in the Suzuki coupling of 2-halopyrazines and related nitrogen-containing heterocycles. This data serves as a strong starting point for the development of a protocol for this compound.
| Catalyst System | Ligand | Base | Solvent | Substrate | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloropyrazine | High | Buchwald ligands are known to be effective for challenging heteroaryl chlorides.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | 78-88 | A traditional and widely accessible catalyst, providing good to excellent yields for various arylboronic acids. |
| PEPPSI-IPr | IPr (NHC) | K₃PO₄ | Toluene | 2-Chloropyrazine | High | N-Heterocyclic carbene ligands form highly stable and active palladium complexes.[1] |
| Pd/C | None (Ligand-free) | K₂CO₃ | Isopropanol/H₂O | 2-Halogenated Pyridines | Good to Excellent | A heterogeneous, ligand-free system promoted by oxygen, offering practical advantages.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 2-Bromo-3-methoxypyridine | Good to Excellent | A versatile and robust catalyst for a broad range of substrates.[3] |
Experimental Workflow & Protocols
The successful execution of a Suzuki-Miyaura coupling reaction requires meticulous attention to detail, particularly in setting up an inert atmosphere to prevent catalyst degradation and side reactions.
Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (General)
This protocol is a starting point and should be optimized for the specific arylboronic acid and desired scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.2-6 mol% if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[4]
-
If using a palladium precursor and a separate ligand, add them to the flask. If using a pre-catalyst, add it at this stage.[1]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1–0.5 M with respect to the starting halide.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Concluding Remarks
The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For routine couplings, traditional catalysts like Pd(PPh₃)₄ may provide satisfactory results. However, for achieving higher yields, especially with challenging coupling partners, or for improving reaction efficiency (lower catalyst loading, milder conditions), modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of PEPPSI precatalysts, are highly recommended. Researchers should consider screening a variety of conditions to identify the optimal system for their specific synthetic goals.
References
Unambiguous Structural Verification of 2-Aryl-6-Methylpyrazino[2,3-b]pyrazine Scaffolds using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the 2-aryl-6-methylpyrazino[2,3-b]pyrazine core structure, a promising scaffold in medicinal chemistry. We present supporting experimental data from related structures and detail the necessary experimental protocols.
The pyrazino[2,3-b]pyrazine ring system is a key pharmacophore in a variety of biologically active molecules. The unambiguous determination of substituent positions on this heterocyclic core is paramount for understanding structure-activity relationships (SAR). While several analytical techniques can provide structural information, NMR spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, stands as the gold standard for definitive structural validation in solution.[1][2][3]
Comparative Analysis: NMR vs. Alternative Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are integral to chemical analysis, they often fall short in providing the detailed connectivity and spatial information required for complex heterocyclic systems.
| Analytical Technique | Information Provided | Limitations for Isomer Differentiation |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), spatial proximity of atoms (NOESY/ROESY), and stereochemical arrangement.[3][4] | Requires soluble sample, larger sample quantity compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Often cannot distinguish between positional isomers which have identical molecular weights. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[5][6] | Provides limited information on the overall molecular skeleton and substituent placement. |
| X-ray Crystallography | Absolute structure in the solid state. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution. |
NMR spectroscopy's strength lies in its ability to map out the entire molecular framework through scalar (J-coupling) and dipolar (Nuclear Overhauser Effect - NOE) interactions.[3][7]
NMR Data for a Representative Structure: 2-Phenyl-6-methylpyrazino[2,3-b]pyrazine
To illustrate the power of NMR, the following tables summarize the expected ¹H and ¹³C NMR data for a representative compound, 2-phenyl-6-methylpyrazino[2,3-b]pyrazine. The chemical shifts are predicted based on known data for similar pyrazine and fused-pyrazine systems.[8][9][10]
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.90 | s | - |
| H-7 | ~8.60 | s | - |
| H-2' (H-6') | ~8.20 | d | ~7.5 |
| H-3' (H-5') | ~7.55 | t | ~7.5 |
| H-4' | ~7.45 | t | ~7.5 |
| CH₃ | ~2.80 | s | - |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-3 | ~140.0 |
| C-4a | ~142.0 |
| C-6 | ~158.0 |
| C-7 | ~141.0 |
| C-8a | ~143.0 |
| C-1' | ~136.0 |
| C-2' (C-6') | ~129.0 |
| C-3' (C-5') | ~129.5 |
| C-4' | ~131.0 |
| CH₃ | ~22.0 |
Experimental Protocols for Structural Validation
A comprehensive NMR analysis for the structural validation of 2-aryl-6-methylpyrazino[2,3-b]pyrazines should include the following experiments:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton signals, their chemical environments, multiplicities (singlet, doublet, etc.), and integration (proton count).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, which is crucial for identifying adjacent protons, for instance, within the aryl ring.[4][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for skeletal elucidation. It shows correlations between protons and carbons that are two or three bonds away. This is essential for connecting the methyl and aryl substituents to the correct positions on the pyrazinopyrazine core.[3][4] For example, a correlation between the methyl protons and C-6, and between H-3 and C-2, C-4a, and C-8a would confirm the substituent placement.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can be used to confirm the relative orientation of substituents.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for NMR-based structure validation and the key correlations used to confirm the structure of 2-phenyl-6-methylpyrazino[2,3-b]pyrazine.
References
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. chemicaljournal.org [chemicaljournal.org]
- 10. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Purity Assessment of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and preclinical development. The presence of impurities can significantly alter the physicochemical and biological properties of a compound, leading to erroneous experimental results and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry.
Data Presentation: A Comparative Overview
The purity of a synthesized compound is typically determined by a primary analytical technique, often HPLC, and supported by orthogonal methods like LC-MS, GC-MS, and NMR. The following table summarizes representative data for a series of pyrrolo[2,3-b]pyrazine derivatives, which are structurally analogous to the pyrazino[2,3-b]pyrazine core. This data illustrates the expected outcomes of purity analysis.
Table 1: Representative Purity and Characterization Data for Substituted Pyrrolo[2,3-b]pyrazine Analogs
| Compound ID | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | HPLC Purity (%)[1] | Retention Time (min)[1] |
| 1 | C₁₇H₁₄N₄O₂S | 355.09 | 355.1 | >99% | 2.99 |
| 2 | C₁₇H₁₃ClN₄O₂S | 389.05 | 389.0 | >99% | 3.15 |
| 3 | C₁₇H₁₃FN₄O₂S | 373.08 | 373.0 | 96.66% | 2.98 |
| 4 | C₁₆H₁₂N₄O₂S | 339.07 | 339.0 | >99% | 3.04 |
| 5 | C₁₆H₁₂N₄O₄S₂ | 419.03 | 419.0 | >98% | 2.92 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of purity assessment. The following protocols are generalized for the analysis of this compound derivatives and should be optimized for specific compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically suitable for heterocyclic compounds of this nature.
Protocol for HPLC Purity Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, column oven, and a quaternary or binary pump.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (area normalization method).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides information on both the purity and the molecular weight of the compound and its fragments.
Protocol for GC-MS Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will indicate the retention time of the main component and any volatile impurities. The mass spectrum of the main peak should be consistent with the expected molecular weight and fragmentation pattern for the this compound derivative. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H qNMR, is an excellent orthogonal method for purity assessment. It is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself, by using a certified internal standard.
Protocol for ¹H qNMR Purity Assessment:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound derivative (e.g., 10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
A 90° pulse angle.
-
Ensure a high signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the purity assessment of this compound derivatives.
Caption: Workflow for the synthesis and purity assessment of target compounds.
Caption: Logical relationship of a pure compound to its potential impurities.
References
Comparative Guide to the Structure-Activity Relationship of Pyrazino[2,3-b]pyrazine Analogs as mTOR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine analogs. This guide provides a comparative analysis of a closely related series of compounds, 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivatives, which have been investigated as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in cell signaling.
Introduction
The pyrazino[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential as a kinase inhibitor. The nitrogen atoms within the pyrazine rings are adept at forming crucial hydrogen bond interactions within the ATP-binding sites of various kinases. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide summarizes the structure-activity relationships of a series of 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one analogs, highlighting the impact of substitutions on their mTOR inhibitory activity.
Data Presentation: Quantitative SAR of 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one Analogs as mTOR Inhibitors
The following table summarizes the in vitro potencies of a series of 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one analogs against mTOR kinase and the related PI3Kα kinase, as well as their cellular activity in a p-AKT inhibition assay. The data is adapted from a study on the discovery of the mTOR kinase inhibitor CC-223.[1]
| Compound ID | R¹ | R² | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | p-AKT (Ser473) IC₅₀ (nM) |
| 1 | H | 4-methoxyphenyl | 1.8 | 390 | 18 |
| 2 | H | 4-(2-hydroxypropan-2-yl)phenyl | 0.5 | 100 | 3 |
| 3 | H | 4-(trifluoromethyl)phenyl | 1.2 | 260 | 10 |
| 4 | H | 3-fluoro-4-methoxyphenyl | 0.8 | 190 | 5 |
| 5 | H | 4-morpholinophenyl | 2.5 | >10000 | 30 |
| 6 | CH₃ | 4-(2-hydroxypropan-2-yl)phenyl | 1.1 | 250 | 8 |
| 7 (CC-223) | H | 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl | 0.2 | 50 | 1 |
Experimental Protocols
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ values of test compounds against the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
ATP
-
Substrate peptide (e.g., a fragment of p70S6K)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant mTOR enzyme, and the substrate peptide.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate to capture the phosphorylated substrate.
-
Wash the paper or plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
This cell-based assay measures the ability of a compound to inhibit mTORC2, which is responsible for the phosphorylation of AKT at serine 473.
Materials:
-
Cancer cell line with a constitutively active PI3K/mTOR pathway (e.g., BT474)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with lysis buffer to extract total cellular proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and then incubate with the primary antibody against phospho-AKT (Ser473).
-
After washing, incubate the membrane with the appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
-
Calculate the percentage of inhibition of AKT phosphorylation for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
References
A Comparative Guide to the Synthesis of Pyrazino[2,3-b]pyrazine: Exploring Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyrazino[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, notably as kinase inhibitors. The traditional synthesis of this heterocycle often relies on the condensation of 1,2-diaminopyrazines with 1,2-dicarbonyl compounds. This guide provides a comparative overview of alternative building blocks and synthetic strategies for the construction of the pyrazino[2,3-b]pyrazine ring system, presenting experimental data and detailed protocols to inform the selection of the most suitable methodology for your research and development needs.
Performance Comparison of Synthetic Methodologies
The following table summarizes the performance of the traditional synthetic route alongside promising alternative methodologies. It is important to note that direct comparisons are challenging due to the variability in substrates and reaction conditions reported in the literature. The data presented for the alternative methods are based on the synthesis of structurally related pyrazine and pyridopyrazine derivatives, highlighting their potential for adaptation to pyrazino[2,3-b]pyrazine synthesis.
| Synthesis Method | Key Building Blocks | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Traditional Condensation | 2,3-Diaminophenazine, 1,2-Diketones | Acetic acid, reflux, 5 h | 52-77 | Straightforward, well-established | Limited availability of substituted diaminopyrazines, harsh conditions |
| Multicomponent Synthesis | 2-Aminopyrazine, Substituted Aldehyde, 1,3-Indanedione | p-TSA (20 mol%), ethanol, reflux, 8-9 h | 82-89 | High efficiency, atom economy, operational simplicity | Primarily demonstrated for pyridopyrazine systems, may require optimization for pyrazinopyrazines |
| Acceptorless Dehydrogenative Coupling | β-Amino Alcohols | Manganese Pincer Complex (2 mol%), KH (3 mol%), toluene, 150°C, 24 h | 40-95 | Use of readily available starting materials, environmentally benign (H₂ and H₂O as byproducts) | Requires a specific catalyst, may not be suitable for all substrates, not yet demonstrated for pyrazino[2,3-b]pyrazine |
Experimental Protocols
Traditional Condensation for Pyrazino[2,3-b]phenazine Derivatives
This protocol describes a general procedure for the synthesis of pyrazino[2,3-b]phenazine derivatives, which serve as a structural analog for pyrazino[2,3-b]pyrazine.
Procedure:
-
A mixture of 2,3-diaminophenazine (1 mmol) and the desired 1,2-diketone (1 mmol) is heated under reflux in acetic acid (20 cm³) for 5 hours.
-
The resulting solid product is filtered off and recrystallized from a suitable solvent to yield the corresponding condensed product.
Example Data:
-
2,3-Dibromomethyl-pyrazino[2,3-b]phenazine: Prepared from 1,4-dibromobutane-2,3-dione. Yield: 52%.
-
2,3-Diphenyl-pyrazino[2,3-b]phenazine: Prepared from benzil. Yield: 77%.
Multicomponent Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives
This protocol details a one-pot, three-component synthesis of a pyridopyrazine system, which can be adapted for pyrazino[2,3-b]pyrazine synthesis.[1]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%).
-
Add ethanol (10 mL) and reflux the mixture for approximately 8-9 hours, monitoring the reaction progress by TLC (70% petroleum ether/30% ethyl acetate).
-
Upon completion, allow the solution to cool to room temperature to form a precipitate.
-
Filter the solid, wash with water and cold ethanol, and then recrystallize from ethyl acetate to obtain the pure product.
Example Data:
-
Yields for various substituted aromatic aldehydes range from 82% to 89%.[1]
Acceptorless Dehydrogenative Coupling for the Synthesis of 2,5-Disubstituted Pyrazines
This method provides a sustainable route to pyrazines from readily available β-amino alcohols.[2]
Procedure:
-
In a pressure tube, combine the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (3 mol %).
-
Add toluene (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150°C for 24 hours.
-
After cooling, the product can be isolated and purified using standard techniques.
Example Data:
-
2,5-Diethylpyrazine: from 2-aminobutane-1-ol, Yield: 40%.[2]
-
2,5-Diisopropylpyrazine: from 2-amino-3-methylbutan-1-ol, Yield: 86%.[2]
-
2,5-Dibenzylpyrazine: from 2-amino-3-phenylpropan-1-ol, Yield: 95%.[2]
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflow: Traditional vs. Alternative Routes
Caption: Comparison of synthetic workflows.
Signaling Pathway: mTOR Inhibition by Pyrazino[2,3-b]pyrazine Derivatives
Pyrazino[2,3-b]pyrazine derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazino[2,3-b]pyrazine Kinase Inhibitors Targeting the mTOR Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazino[2,3-b]pyrazine-based kinase inhibitors, focusing on their activity against the mammalian target of rapamycin (mTOR). This analysis is supported by experimental data on potency, selectivity, and cellular activity.
The pyrazino[2,3-b]pyrazine scaffold has emerged as a promising framework in the design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This guide focuses on two notable compounds from this class, Onatasertib (CC-223) and CC-115, to illustrate the structure-activity relationships and therapeutic potential of this chemical series.
Performance Comparison of Lead Compounds
Onatasertib (CC-223) and CC-115 are both derivatives of the 3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one core and have been evaluated as potent kinase inhibitors. While both compounds target mTOR, they exhibit distinct selectivity profiles. Onatasertib was developed as a selective mTOR kinase inhibitor, whereas CC-115 was characterized as a dual mTOR and DNA-dependent protein kinase (DNA-PK) inhibitor.[1][2][3]
Biochemical Potency and Selectivity
The inhibitory activity of Onatasertib and CC-115 against mTOR and other related kinases from the phosphoinositide 3-kinase-related kinase (PIKK) family is summarized below. The data highlights Onatasertib's high selectivity for mTOR over other kinases, particularly PI3Kα.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. PI3Kα | Reference |
| Onatasertib (CC-223) | mTOR | 16 | >200-fold | [3][4] |
| PI3Kα | 4000 | - | [3][4] | |
| DNA-PK | 840 | - | [3][4] | |
| CC-115 | mTOR | 21 | ~40-fold | [1][2][5] |
| DNA-PK | 13 | ~65-fold | [1][2][5] | |
| PI3Kα | 850 | - | [2][5] | |
| ATM | >30,000 | - | [5] | |
| ATR | >30,000 | - | [5] |
IC50 values represent the half-maximal inhibitory concentration in biochemical assays.
Cellular Activity
The efficacy of these inhibitors was further assessed in cellular assays by measuring the phosphorylation of downstream effectors of the mTORC1 and mTORC2 complexes. Onatasertib demonstrated potent inhibition of both mTORC1 (as measured by phosphorylation of S6 ribosomal protein) and mTORC2 (as measured by phosphorylation of AKT at Ser473) signaling in various cell lines.[3][6]
| Compound | Cellular Marker | IC50 (nM) | Cell Line | Reference |
| Onatasertib (CC-223) | p-AKT (S473) | 11 - 150 | Panel | [3][7] |
| p-S6RP (S235/236) | 27 - 184 | Panel | [3][7] | |
| p-4E-BP1 (T37/46) | 120 - 1050 | Panel | [3][7] | |
| CC-115 | p-AKT (S473) | 136 | PC-3 | [5] |
| p-S6 (S235/236) | 160 | PC-3 | [5] | |
| p-DNA-PK (S2056) | 2600 | PC-3 | [5] |
IC50 values represent the concentration required to inhibit the phosphorylation of the specified marker by 50% in cellular assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the workflows used to evaluate them.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points of pyrazino[2,3-b]pyrazine derivatives.
Caption: General experimental workflow for evaluating the potency of mTOR kinase inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of pyrazino[2,3-b]pyrazine mTOR inhibitors.
In Vitro mTOR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified mTOR enzyme.
-
Reagents and Buffers:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM DTT.
-
Recombinant mTOR enzyme.
-
Substrate: Purified, inactive GST-4E-BP1 or a peptide substrate.
-
ATP: Adenosine triphosphate, typically at a concentration near its Km for mTOR.
-
Test Compound: Serially diluted in DMSO.
-
-
Procedure:
-
Add kinase buffer, mTOR enzyme, and the test compound (or DMSO vehicle control) to a 96-well plate.
-
Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify substrate phosphorylation using an appropriate detection method, such as ADP-Glo, TR-FRET, or by capturing the phosphorylated substrate on an ELISA plate and detecting with a phospho-specific antibody.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Western Blot Analysis for mTOR Pathway Inhibition
This assay assesses the ability of an inhibitor to block mTOR signaling within a cellular context by measuring the phosphorylation status of its downstream targets.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., PC-3, HCT116) and allow them to adhere overnight.
-
Starve the cells of serum for several hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the mTOR pathway with a growth factor (e.g., insulin or IGF-1) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-S6K (Thr389)
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Phospho-4E-BP1 (Thr37/46)
-
Phospho-AKT (Ser473)
-
-
Probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., β-actin) to ensure equal loading.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation at each drug concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value from the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Onatasertib (CC-223, ATG-008) | mTOR inhibitor | Probechem Biochemicals [probechem.com]
- 5. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Onatasertib | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
Spectroscopic Analysis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold pyrazino[2,3-b]pyrazine is a significant pharmacophore in medicinal chemistry. The functionalization of this core structure, often starting from halogenated precursors such as 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for putative reaction products derived from this compound, focusing on common and versatile palladium-catalyzed cross-coupling reactions. The presented data, while based on analogous heterocyclic systems, serves as a valuable predictive tool for researchers working with this specific compound.
Anticipated Reaction Pathways
This compound is an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents at the C2-position. This guide will focus on three principal reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are widely employed in medicinal chemistry for their broad substrate scope and functional group tolerance.
A Comparative Guide to the Efficacy of Boronic Acids in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for the creation of carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and functional materials.[1] The reaction's value is underscored by its mild conditions, broad functional group tolerance, and the use of generally low-toxicity and commercially available boronic acid reagents.[1][2] This guide offers a comparative analysis of the performance of various boronic acids in these coupling reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance Comparison of Boronic Acids
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is contingent on a variety of factors including its structure, the electronic and steric nature of its substituents, and its stability.[3] This section provides a quantitative comparison of different classes of boronic acids.
Arylboronic acids are the most commonly employed coupling partners in Suzuki-Miyaura reactions. Their reactivity is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the organic moiety, while electron-withdrawing groups can have the opposite effect.
| Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [1] |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [1] |
| 2-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 | [2] |
The use of alkylboronic acids has expanded the scope of the Suzuki-Miyaura reaction to include the formation of C(sp²)-C(sp³) bonds. However, these reagents can be more challenging to use due to their propensity for side reactions such as β-hydride elimination, particularly with secondary alkyl groups.[4][5] Primary alkylboronic acids are generally more reactive than their secondary counterparts.[4]
| Alkylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [4] |
| Isobutylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 | [4] |
| Cyclohexylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 65 | [5] |
Heteroarylboronic acids are crucial for the synthesis of many biologically active compounds. However, their stability and reactivity can be problematic. For instance, 2-pyridylboronic acids are known to be unstable and prone to protodeboronation.[3] The position of the boronic acid group on the heterocyclic ring significantly impacts reactivity.[3]
| Heteroarylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Pyrimidinylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 12 | 90 | [3] |
| 2-Furylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 59 | [6] |
| 2-Thienylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [1] |
Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[7] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step.[7] However, this reactivity comes at the cost of lower stability, as they are susceptible to decomposition.[7] In contrast, boronate esters, such as pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[7] The trade-off is often a reduced reaction rate compared to the parent boronic acid.[7]
| Boron Reagent | Feature | Advantage | Disadvantage |
| Boronic Acid | Reactivity | Generally higher, leading to faster reactions.[7] | Lower stability, prone to decomposition (e.g., protodeboronation).[7] |
| Handling | Can be challenging to purify and store long-term.[7] | ||
| Boronate Ester | Stability | High stability, often crystalline and easy to handle.[7] | Generally lower reactivity, may require longer reaction times.[7] |
| Purity | Can be purified by standard techniques like column chromatography.[7] |
Experimental Protocols
A general procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimal conditions can vary significantly based on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl/Alkyl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene, 5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl/alkyl halide, boronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent and water via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[1]
Mandatory Visualizations
The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction involves a series of standard laboratory procedures to ensure an oxygen-free environment and proper purification of the final product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, ensuring compliance with safety regulations and minimizing environmental impact.
The primary and mandated disposal route for this compound is through a licensed professional waste disposal service. This is imperative because, as a brominated heterocyclic compound, improper disposal, such as incineration in non-specialized facilities, can lead to the formation of hazardous byproducts like brominated dioxins and furans.
Immediate Safety and Logistical Information
The following table summarizes the key safety and logistical information for handling and preparing this compound for disposal.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact, as the compound is a skin, eye, and respiratory irritant. |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | Due to its chemical structure and potential for environmental harm if not disposed of correctly. |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | To ensure environmentally sound disposal and prevent the formation of toxic byproducts. |
| Temporary Storage Container | Clearly labeled, sealed, and compatible containers (e.g., glass or polyethylene). | To prevent leaks, reactions, and misidentification of the waste. |
| Waste Segregation | Store separately from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2] | To avoid violent reactions, fires, or the release of toxic gases. |
| Spill Management | In case of a spill, avoid creating dust. Sweep up the solid material, place it in a designated waste container, and decontaminate the area. | To minimize exposure and ensure proper containment of the hazardous material. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the process for the collection, temporary storage, and preparation of this compound waste for pickup by a licensed disposal company.
1. Waste Identification and Collection:
- All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
- Collect solid waste directly into a designated hazardous waste container.
- For solutions containing this compound, use a designated liquid waste container. Do not mix with non-halogenated solvent waste.[1][3]
2. Container Selection and Labeling:
- Select a waste container that is in good condition and compatible with the chemical. Glass or polyethylene containers are generally suitable.[1]
- The container must be securely sealed to prevent leaks or spills.
- Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Segregation and Temporary Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is away from general work areas, sinks, and drains.[1]
- Crucially, segregate the halogenated waste from other chemical waste streams. Specifically, do not store with:
- Acids
- Bases
- Strong oxidizing agents
- Flammable non-halogenated solvents[1][2]
4. Arranging for Disposal:
- Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to schedule a pickup.
- Provide them with accurate information about the waste contents as per the label.
5. Empty Container Disposal:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous waste.
- After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylpyrazino[2,3-b]pyrazine (CAS No: 91225-51-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance that can cause significant irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation. | Skin Corrosion/Irritation, Category 2 |
| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation. | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.[2]
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety glasses or goggles. A face shield is recommended when there is a risk of splashing.[2] | To protect eyes from serious irritation caused by dust or splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2] | To prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | A complete protective suit or a standard laboratory coat.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH (US) or EN 143 (EU) approved particle respirator (e.g., N95 or P1).[2] | To prevent irritation of the respiratory tract from inhaling dust particles.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps for preparation, handling, and cleanup.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Handling and Weighing:
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
PPE : Before handling, ensure all required PPE is donned correctly.
-
Weighing : When weighing the solid, use a spatula and weighing boat. Perform this task carefully to minimize the creation of dust.[1] Avoid any actions that might cause the powder to become airborne.
-
Solution Preparation : If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
First Aid Measures
Immediate response is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1][2] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Solid Waste : All contaminated solid materials, including gloves, weighing boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of solutions down the drain.[1][2]
Disposal Procedure:
-
All waste containing this compound must be treated as hazardous waste.
-
Engage a licensed professional waste disposal service to dispose of this material.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Contaminated packaging should be disposed of as unused product.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
